Nlrp3-IN-22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H12F3NO4S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[(Z)-[2,4-dioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H12F3NO4S/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9- |
InChI Key |
OAXNDSJPJLNUFM-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-22: A Technical Overview of its Mechanism of Action in NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Nlrp3-IN-22, also identified as Compound II-4, has emerged as a novel inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, synthesized from available data, to support researchers and professionals in the field of drug development.
While detailed mechanistic studies on this compound are not extensively available in peer-reviewed literature, initial data indicates its potential as a direct inhibitor of the NLRP3 inflammasome. This guide will first elucidate the canonical NLRP3 inflammasome activation pathway and then discuss the known properties of this compound within this context.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[1][2][3]
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). These stimuli activate signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[2][3] This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and pro-interleukin-1β (pro-IL-1β).
Signal 2 (Activation): A diverse array of secondary stimuli can trigger the activation of the primed NLRP3 protein. These activators include ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction.[4] A common downstream event triggered by these stimuli is ionic flux, particularly potassium (K+) efflux.[5]
Upon activation, the NLRP3 protein undergoes a conformational change, leading to its oligomerization. This oligomerized NLRP3 then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 is the effector molecule of the inflammasome. It cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are then secreted from the cell.[1][5] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[5]
Diagram of the NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
This compound: Mechanism of Action
This compound, also known as Compound II-4, is a thiazolinone heterocyclic compound identified as an inhibitor of the NLRP3 inflammasome.[3][4]
Quantitative Data
The primary quantitative data available for this compound is its inhibitory activity.
| Compound | Target | Assay | Result | Concentration |
| This compound | NLRP3 | Not Specified | 67% inhibition | 10 µM |
Table 1: Inhibitory activity of this compound.
Proposed Mechanism of Action
Based on its classification as a direct NLRP3 inhibitor and the general mechanisms of other small molecule inhibitors targeting NLRP3, the following mechanism of action for this compound is proposed. It is important to note that this is a hypothesized mechanism pending further detailed experimental validation.
This compound likely acts at the activation step (Signal 2) of the NLRP3 inflammasome pathway. Small molecule inhibitors of NLRP3 often function by directly binding to the NLRP3 protein and stabilizing its inactive conformation, thereby preventing the conformational changes required for its activation and subsequent oligomerization.
Diagram of the Proposed Mechanism of Action of this compound
Caption: Proposed Mechanism of this compound Inhibition.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are standard methods used to assess the activity of NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To determine the inhibitory effect of a compound on NLRP3 inflammasome activation in vitro.
Cell Line: Bone marrow-derived macrophages (BMDMs) from mice or human THP-1 monocytes.
Methodology:
-
Cell Culture and Priming:
-
Culture BMDMs or PMA-differentiated THP-1 cells in appropriate media.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound (or other test inhibitors) for a specified time (e.g., 30-60 minutes). A vehicle control (e.g., DMSO) should be run in parallel.
-
-
NLRP3 Activation:
-
Induce NLRP3 inflammasome activation by adding a Signal 2 agonist, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants to measure the secretion of mature IL-1β and IL-18 using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Collect cell lysates to measure the levels of cleaved caspase-1 (p20 subunit) by Western blot.
-
Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.
-
Diagram of the Experimental Workflow
Caption: Workflow for In Vitro NLRP3 Inhibition Assay.
Conclusion
This compound is a promising NLRP3 inflammasome inhibitor with a documented inhibitory effect. While detailed mechanistic studies are still emerging, its classification as a thiazolinone heterocyclic compound suggests a potential for direct interaction with the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade. The experimental protocols outlined in this guide provide a framework for further investigation into the precise mechanism of action and therapeutic potential of this compound and other novel NLRP3 inhibitors. As research in this area continues, a more detailed understanding of the molecular interactions between this compound and the NLRP3 inflammasome will be crucial for its development as a therapeutic agent for a range of inflammatory disorders.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Compounds for inhibiting NLRP3 and uses thereof | TREA [trea.com]
- 3. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target of Nlrp3-IN-22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular target of the NLRP3 inhibitor, Nlrp3-IN-22. Due to the limited publicly available data for this compound, this document also presents a comprehensive analysis of the well-characterized and potent NLRP3 inhibitor, MCC950, as a representative compound to illustrate the target, mechanism of action, and relevant experimental protocols.
This compound: An Emerging NLRP3 Inhibitor
This compound, also identified as Compound II-4, is an inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The available data on this compound is currently limited but provides a foundation for its classification as an NLRP3 inhibitor.
Chemical and Biological Properties of this compound:
| Property | Value |
| Alternate Name | Compound II-4 |
| Molecular Formula | C₁₉H₁₂F₃NO₄S |
| CAS Number | 1193329-98-4 |
| Reported Activity | 67% inhibition of NLRP3 at 10 µM |
The precise mechanism of action and a detailed profile of its inhibitory activity are not yet extensively documented in publicly accessible literature. The provided inhibition rate suggests a direct or indirect interaction with the NLRP3 inflammasome complex, leading to a reduction in its activity.
MCC950: A Well-Characterized NLRP3 Inhibitor as a Case Study
To provide a more in-depth understanding of NLRP3 inhibition, this guide will now focus on MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. MCC950 has been extensively studied and serves as a valuable tool for understanding the therapeutic potential of targeting NLRP3.
Target and Mechanism of Action of MCC950
MCC950 directly targets the NLRP3 protein, specifically the Walker B motif within the NACHT domain. This interaction locks NLRP3 in an inactive conformation, thereby preventing its ATP hydrolysis activity, which is a critical step for inflammasome assembly and activation. By inhibiting NLRP3 ATPase activity, MCC950 effectively blocks the downstream events of inflammasome activation, including the oligomerization of the adaptor protein ASC, activation of caspase-1, and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. MCC950 has been shown to inhibit both the canonical and non-canonical NLRP3 inflammasome activation pathways.[1][2][3]
Quantitative Data for MCC950
The inhibitory potency of MCC950 has been quantified in various cellular assays. The following table summarizes key IC₅₀ values.
| Assay Type | Cell Type | Stimulus | IC₅₀ | Reference |
| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | ATP | 7.5 nM | [4] |
| IL-1β Release | THP-1 cells | Nigericin | 4 nM | [5] |
| IL-1β Release | THP-1 cells | ATP | 60 nM | [5] |
| IL-1β Release | Human Monocyte Derived Macrophages (hMDMs) | ATP | 1238 nM (for major metabolite) | [6] |
| Pyroptosis Inhibition | THP-1 derived macrophages | Nigericin | 2.7 µM | [7] |
| Carbonic Anhydrase 2 (off-target) | Enzyme assay | p-NPA | 11 µM | [7][8] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by MCC950.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of NLRP3 inhibitors are provided below.
IL-1β Release Assay in Macrophages
This assay quantifies the inhibitory effect of a compound on the secretion of mature IL-1β from macrophages following NLRP3 inflammasome activation.
Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells in appropriate media. For THP-1 cells, differentiate into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA).
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3 hours) to induce the expression of pro-IL-1β and NLRP3.[9]
Inhibitor Treatment and Stimulation:
-
Pre-treat the primed cells with various concentrations of the test compound (e.g., MCC950) or vehicle control for 30-60 minutes.
-
Induce NLRP3 inflammasome activation with a stimulus such as ATP (e.g., 2.5-5 mM for 1 hour) or Nigericin (e.g., 10 µM for 1 hour).[5][9]
Quantification:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Normalize the data to the vehicle-treated controls and calculate the IC₅₀ value.
ASC Oligomerization Assay
This assay visualizes or quantifies the formation of ASC specks, a hallmark of inflammasome activation, and assesses the inhibitory effect of a compound on this process.
Western Blotting Method:
-
Prime and stimulate cells as described in the IL-1β release assay.
-
Lyse the cells in a buffer containing a mild detergent (e.g., CHAPS).
-
Centrifuge the lysates at a low speed to pellet the ASC oligomers.
-
Wash the pellet and cross-link the proteins using a cross-linking agent like disuccinimidyl suberate (DSS).[10]
-
Resuspend the cross-linked pellet in sample buffer, resolve by SDS-PAGE, and perform a Western blot using an anti-ASC antibody.
-
ASC oligomers will appear as high-molecular-weight bands, while the monomer is detected in the supernatant.[11]
Fluorescence Microscopy Method:
-
Use a cell line stably expressing fluorescently tagged ASC (e.g., THP-1-ASC-Cerulean).[5]
-
Differentiate, prime, treat with inhibitor, and stimulate the cells as described above.
-
Fix the cells and visualize the formation of fluorescent ASC specks using a fluorescence microscope.
-
Quantify the percentage of cells containing ASC specks in different treatment groups.[5]
The following diagram outlines the general workflow for evaluating an NLRP3 inhibitor.
Conclusion
While information on this compound is still emerging, it is identified as an inhibitor of the NLRP3 inflammasome. The detailed analysis of the well-characterized inhibitor MCC950 provides a comprehensive framework for understanding the targeting of NLRP3. MCC950's direct interaction with the NACHT domain of NLRP3, leading to the inhibition of its ATPase activity and subsequent blockade of inflammasome assembly, highlights a key mechanism for therapeutic intervention in NLRP3-driven inflammatory diseases. The experimental protocols described herein provide a basis for the continued investigation and characterization of novel NLRP3 inhibitors like this compound.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide on the Role of NLRP3-IN-22 in Inflammasome Activation
Notice to the Reader: Comprehensive, publicly available data regarding the specific compound NLRP3-IN-22 is exceedingly limited. This document synthesizes the available information and, where specific data for this compound is lacking, provides a foundational understanding of NLRP3 inflammasome activation and the methodologies typically employed to assess the efficacy of inhibitors in this class, drawing parallels with well-characterized inhibitors.
Introduction to this compound
This compound (also referred to as Compound II-4) is identified as a small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. The primary available datum for this compound is its inhibitory activity.
Core Function and Mechanism of Action
This compound is classified as an inhibitor of the NLRP3 inflammasome. The precise binding site and mechanism of inhibition are not detailed in publicly accessible literature. However, like other NLRP3 inhibitors, it is presumed to interfere with the conformational changes required for NLRP3 activation and subsequent assembly of the inflammasome complex. This action would prevent the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data for this compound
The sole piece of quantitative data available from public datasheets, which cite the patent WO2019001416, is presented below.
| Compound | Target | Assay Type | Concentration | Result |
| This compound | NLRP3 | Inhibition Rate | 10 µM | 67% inhibition[1][2][3] |
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a critical component of the innate immune response and is typically a two-step process.[4][5]
Step 1: Priming The initial "priming" signal is often provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[4][5] This signal leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.
Step 2: Activation A second signal is required for the activation and assembly of the inflammasome complex. This can be triggered by a wide array of stimuli, including:
-
Bacterial toxins (e.g., nigericin)
-
Extracellular ATP
-
Crystalline substances (e.g., monosodium urate crystals)
-
Mitochondrial dysfunction and reactive oxygen species (ROS) production
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its auto-catalytic cleavage and activation.[4] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[4] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Experimental Protocols for Assessing NLRP3 Inhibition
While the specific protocol for testing this compound is not publicly available, the following represents a standard methodology for evaluating NLRP3 inflammasome inhibitors in vitro.
Objective: To determine the inhibitory effect of a compound on NLRP3-dependent IL-1β secretion in macrophages.
Cell Line:
-
Human THP-1 monocytes differentiated into macrophages.
-
Primary mouse bone marrow-derived macrophages (BMDMs).
Materials:
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Lipopolysaccharide (LPS) for priming.
-
NLRP3 activator (e.g., Nigericin or ATP).
-
Test compound (e.g., this compound).
-
ELISA kit for human or mouse IL-1β.
-
Reagents for a cell viability assay (e.g., MTT or LDH assay).
Protocol:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL.
-
Differentiate cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Wash the cells and allow them to rest in fresh, serum-free media for 24 hours before the experiment.
-
-
Priming:
-
Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing media.
-
Add fresh media containing the test compound (this compound) at various concentrations (e.g., 0.1, 1, 10, 100 µM) and incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
NLRP3 Activation:
-
Add an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells containing the test compound.
-
Incubate for an additional 1-2 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability of the remaining cells to rule out cytotoxicity-mediated effects of the inhibitor.
-
Conclusion
This compound is an identified inhibitor of the NLRP3 inflammasome, though detailed information regarding its mechanism and experimental validation is not broadly available in peer-reviewed literature. The provided information and standardized protocols offer a framework for understanding its likely role and the methods used to characterize such compounds. Further research and publication are necessary to fully elucidate the therapeutic potential and specific molecular interactions of this compound.
References
- 1. A patent review of NLRP3 inhibitors to treat autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2023204967A1 - Nlrp3 inflammasome inhibitors and compositions and uses thereof - Google Patents [patents.google.com]
- 3. New NLRP3 inflammasome inhibitors described in Chengdu Zeling Biomedical patent | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2020021447A1 - Nlrp3 inflammasome inhibitors - Google Patents [patents.google.com]
Preliminary Studies on NLRP3 Inflammasome Inhibitors: A Technical Guide Focused on MCC950
Disclaimer: Preliminary searches for a specific compound designated "Nlrp3-IN-22" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on the well-characterized and potent NLRP3 inflammasome inhibitor, MCC950 , as a representative molecule to illustrate the core principles and methodologies relevant to the study of NLRP3 inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Introduction to the NLRP3 Inflammasome and MCC950
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[2] It has been extensively used as a tool compound to study the role of NLRP3 in various disease models and has been investigated as a potential therapeutic agent.[2][3] MCC950 specifically targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory signaling.[4]
Quantitative Data for MCC950
The following table summarizes the reported in vitro efficacy of MCC950 in various assays and cell types.
| Assay/Cell Type | Parameter | Value | Reference(s) |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | IC50 | 7.5 nM | [5] |
| Human Monocyte-Derived Macrophages (HMDMs) | IC50 | 8.1 nM | [5] |
| THP-1 Cells (IL-1β Inhibition) | IC50 | 8 nM | [6] |
| Human Whole Blood | IC50 | 627 nM | [7] |
| Peripheral Blood Mononuclear Cells (PBMCs) - Healthy | IC50 | 41.3 nM | [7] |
| PBMCs - Muckle-Wells Syndrome Patients | IC50 | 70.4 nM | [7] |
| THP-1 Derived Macrophages (Cell Death) | IC50 | 0.2 µM | [8] |
| Carbonic Anhydrase 2 (Off-target) | IC50 | 11 µM | [8][9] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a common method to assess the in vitro potency of NLRP3 inhibitors using human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
MCC950 (or test compound)
-
ATP or Nigericin
-
Human IL-1β ELISA kit
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin and seed in a 96-well plate. Allow cells to rest for 2 hours at 37°C in a 5% CO2 incubator.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 1 hour at 37°C to upregulate the expression of NLRP3 and pro-IL-1β.[7]
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of MCC950 or the test compound. Incubate for 30-60 minutes.
-
NLRP3 Activation: Add an NLRP3 activator, such as ATP or nigericin, to the wells and incubate for an appropriate time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin).
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the IL-1β concentration against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Murine Model of LPS-Induced Inflammation
This protocol outlines a general procedure to evaluate the in vivo efficacy of an NLRP3 inhibitor in a mouse model of systemic inflammation.
Materials:
-
C57BL/6 mice
-
MCC950 (or test compound)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS)
-
Mouse IL-1β ELISA kit
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6 mice to the facility for at least one week before the experiment.
-
Inhibitor Administration: Prepare a solution of MCC950 in a suitable vehicle (e.g., PBS). Administer MCC950 (e.g., 10 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.[10]
-
Inflammation Induction: After a set pre-treatment time (e.g., 30-60 minutes), induce systemic inflammation by i.p. injection of LPS.[2]
-
Blood Collection: At a specified time point post-LPS injection (e.g., 2 hours), collect blood samples from the mice.[2]
-
Serum Preparation: Process the blood samples to obtain serum.
-
Cytokine Analysis: Measure the concentration of IL-1β in the serum using a mouse IL-1β ELISA kit.
-
Data Analysis: Compare the serum IL-1β levels between the vehicle-treated and inhibitor-treated groups to determine the in vivo efficacy of the compound.
Visualizations
Canonical NLRP3 Inflammasome Activation Pathway
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 8. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
An In-depth Technical Guide on the Core Characterization of Nlrp3-IN-22: The Inhibitory Role of Interleukin-22 on the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific therapeutic agent or research chemical designated "Nlrp3-IN-22" is widely documented in publicly available scientific literature. This guide characterizes the inhibitory effects of Interleukin-22 (IL-22) on the NLRP3 inflammasome, a topic of significant interest in immunology and drug discovery. The nomenclature "this compound" is interpreted herein as referring to the in hibitory action of IL-22 on the Nlrp3 inflammasome.
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, there is a significant effort in the scientific community to identify and characterize inhibitors of this pathway.
Interleukin-22 (IL-22), a member of the IL-10 family of cytokines, has emerged as a key regulator of tissue homeostasis and inflammation. While its role in promoting tissue repair and antimicrobial defense is well-established, recent studies have highlighted its capacity to suppress the activation of the NLRP3 inflammasome. This guide provides a comprehensive overview of the basic characterization of IL-22 as an inhibitor of the NLRP3 inflammasome, detailing its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization.
Mechanism of Action
IL-22 exerts its inhibitory effect on the NLRP3 inflammasome primarily by suppressing the expression of key components of the inflammasome complex, namely NLRP3 itself and Caspase-1.[1] The signaling cascade is initiated by the binding of IL-22 to its heterodimeric receptor, composed of the IL-22R1 and IL-10R2 subunits. This binding activates the associated Janus kinases (JAK1 and TYK2), which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus, where it is thought to modulate the transcription of genes involved in the NLRP3 inflammasome pathway. While the precise downstream effectors of STAT3 that lead to the suppression of NLRP3 and Caspase-1 transcription are still under investigation, the induction of negative regulators of inflammation, such as Suppressor of Cytokine Signaling 3 (SOCS3), is a potential mechanism.[2]
Additionally, IL-22 has been shown to mitigate oxidative stress by enhancing the activity of antioxidant enzymes.[1] Since reactive oxygen species (ROS) are a known trigger for NLRP3 inflammasome activation, the antioxidant properties of IL-22 likely contribute to its overall inhibitory effect.
Quantitative Data on the Inhibitory Effects of IL-22
The inhibitory effects of IL-22 on the NLRP3 inflammasome have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vitro Inhibition of NLRP3 Inflammasome Components by IL-22
| Cell Type | Stimulus | IL-22 Concentration | Measured Parameter | Observed Effect | Reference |
| Mouse Renal Mesangial Cells | High Glucose | Dose-dependent | NLRP3 Protein Expression | Marked downregulation | [1] |
| Mouse Renal Mesangial Cells | High Glucose | Dose-dependent | Cleaved Caspase-1 | Marked downregulation | [1] |
| Mouse Renal Mesangial Cells | High Glucose | Dose-dependent | IL-1β Expression | Marked downregulation | [1] |
| Hepatic Stellate Cells | TGF-β | 750 ng/ml | NLRP3 Protein Expression | Significant decrease | |
| Hepatic Stellate Cells | TGF-β | 750 ng/ml | Caspase-1 Protein Expression | Significant decrease | |
| Hepatic Stellate Cells | TGF-β | 750 ng/ml | IL-1β Protein Expression | Significant decrease |
Table 2: In Vivo Inhibition of NLRP3 Inflammasome Activation by IL-22 Gene Therapy in a Diabetic Nephropathy Mouse Model
| Treatment Group | Measured Parameter | Result | Reference |
| IL-22 Gene Therapy | Serum IL-1β Levels | Drastic decrease compared to untreated diabetic mice | [1] |
| IL-22 Gene Therapy | Renal Caspase-1 Activity | Normalization of upregulated activity | [1] |
| IL-22 Gene Therapy | Renal NLRP3 Expression | Drastic reversal of activation | [1] |
| IL-22 Gene Therapy | Renal Cleaved Caspase-1 | Drastic reversal of activation | [1] |
| IL-22 Gene Therapy | Renal IL-1β Maturation | Drastic reversal of activation | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of IL-22 Mediated NLRP3 Inflammasome Inhibition
Caption: IL-22 signaling pathway leading to the suppression of NLRP3 and Caspase-1 expression.
Experimental Workflow for Assessing IL-22 Inhibition of NLRP3 Inflammasome Activation
Caption: A typical experimental workflow to evaluate the inhibitory effect of IL-22 on NLRP3 inflammasome activation.
Experimental Protocols
In Vitro Assessment of IL-22 Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol outlines a general procedure for investigating the inhibitory effect of IL-22 on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or a human monocytic cell line such as THP-1.
Materials:
-
Bone marrow cells from mice or THP-1 cells
-
Macrophage colony-stimulating factor (M-CSF) for BMDM differentiation
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
Recombinant IL-22
-
NLRP3 activator (e.g., ATP or Nigericin)
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA, Western blotting, and Caspase-1 activity assays
Procedure:
-
Cell Culture and Differentiation:
-
For BMDMs: Culture bone marrow cells in complete medium supplemented with M-CSF for 6-7 days to differentiate them into macrophages.
-
For THP-1 cells: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
-
Priming:
-
Seed the differentiated macrophages in appropriate culture plates.
-
Prime the cells with LPS (e.g., 1 µg/mL) in serum-free medium for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
IL-22 Treatment:
-
After the priming step, wash the cells with PBS and replace the medium with fresh serum-free medium.
-
Add recombinant IL-22 at various concentrations (e.g., 10, 50, 100, 500 ng/mL) to the respective wells and incubate for a predetermined time (e.g., 12-24 hours). Include a vehicle control group.
-
-
NLRP3 Inflammasome Activation:
-
Following IL-22 treatment, stimulate the cells with an NLRP3 activator. For example, add ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
-
Sample Collection:
-
After stimulation, carefully collect the cell culture supernatants.
-
Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for protein extraction.
-
-
Analysis:
-
ELISA: Use the collected supernatants to quantify the levels of secreted IL-1β and IL-18 using commercially available ELISA kits.
-
Western Blotting: Use the cell lysates to analyze the protein expression levels of NLRP3, pro-Caspase-1, and cleaved Caspase-1 (p20 subunit). Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Caspase-1 Activity Assay: Measure Caspase-1 activity in the cell lysates or supernatants using a commercially available colorimetric or fluorometric assay kit.
-
Western Blotting for NLRP3 Inflammasome Components
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 10-12%).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NLRP3, Caspase-1, and the loading control overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The available evidence strongly suggests that Interleukin-22 plays a significant role in negatively regulating the NLRP3 inflammasome. Its ability to suppress the expression of key inflammasome components and mitigate oxidative stress highlights its therapeutic potential for a variety of inflammatory disorders. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the IL-22-NLRP3 axis. Further investigation into the precise molecular mechanisms downstream of IL-22 signaling will be crucial for the development of targeted therapies that harness the inhibitory potential of this cytokine.
References
The Pharmacology of Nlrp3-IN-22: A Technical Guide
An In-depth Analysis of a Novel Thiazolinone-based NLRP3 Inflammasome Inhibitor
This technical guide provides a comprehensive overview of the pharmacology of Nlrp3-IN-22, a novel small molecule inhibitor of the NLRP3 inflammasome. This compound, also identified as Compound II-4, belongs to a series of thiazolinone heterocyclic compounds designed to specifically target and inhibit the activity of the NLRP3 inflammasome, a key mediator of inflammation in a variety of diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, quantitative inhibitory activity, and the experimental protocols utilized in its evaluation.
Core Concepts and Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, secreted forms, driving inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory disorders, such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases.
This compound is designed to directly or indirectly inhibit the activation of the NLRP3 inflammasome, thereby reducing the downstream production and release of IL-1β. While the precise binding site and molecular interactions of this compound with the NLRP3 protein are not explicitly detailed in the available documentation, its inhibitory activity has been quantified in cellular assays.
Quantitative Data Summary
The inhibitory potency of this compound against the NLRP3 inflammasome has been characterized in in vitro cellular models. The following table summarizes the available quantitative data.
| Compound | Assay System | Stimulus | Measured Endpoint | Result |
| This compound (Compound II-4) | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β secretion | 67% inhibition at 10 µM |
Experimental Protocols
The evaluation of this compound's inhibitory activity on the NLRP3 inflammasome involves a standard in vitro cell-based assay. The following is a detailed description of the likely experimental protocol, based on the information in the source patent WO2019001416A1.
In Vitro NLRP3 Inflammasome Inhibition Assay
1. Cell Culture and Priming:
-
Bone Marrow-Derived Macrophages (BMDMs) are harvested from the femurs and tibias of C57BL/6 mice and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate into mature macrophages.
-
Differentiated BMDMs are seeded into 96-well plates at a density of 1 x 105 cells per well and allowed to adhere overnight.
-
The cells are then primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
2. Compound Treatment:
-
Following LPS priming, the culture medium is replaced with fresh serum-free DMEM.
-
This compound is dissolved in DMSO to create a stock solution and then serially diluted to the desired final concentrations in the culture medium. In the described experiment, a final concentration of 10 µM was used.
-
The cells are pre-incubated with the compound for 1 hour.
3. NLRP3 Inflammasome Activation:
-
To activate the NLRP3 inflammasome, cells are stimulated with 5 mM adenosine triphosphate (ATP) for 30 minutes.
4. Measurement of IL-1β Secretion:
-
After the incubation period, the cell culture supernatants are collected.
-
The concentration of secreted IL-1β in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
The percentage of inhibition is calculated by comparing the IL-1β concentration in the compound-treated wells to that in the vehicle-treated (DMSO) control wells. The formula used is: % Inhibition = [1 - (IL-1β compound / IL-1β vehicle)] * 100
Visualizations
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which is the target of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory target of this compound.
Experimental Workflow for this compound Evaluation
The diagram below outlines the key steps in the in vitro evaluation of this compound's inhibitory activity.
Caption: In vitro experimental workflow for assessing the inhibitory effect of this compound.
Conclusion
This compound is a novel thiazolinone-based inhibitor of the NLRP3 inflammasome, demonstrating significant inhibitory activity in a primary macrophage-based in vitro assay. While the currently available data is limited to a single concentration, it establishes this compound as a promising lead compound for the development of therapeutics targeting NLRP3-driven inflammatory diseases. Further studies are required to fully elucidate its mechanism of action, determine its IC50 value, and evaluate its efficacy and pharmacokinetic properties in in vivo models of disease. This technical guide provides a foundational understanding of this compound for the scientific community, based on the initial characterization disclosed in the public domain.
Technical Guide: Nlrp3-IN-22 for In Vitro Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides a comprehensive overview of the experimental framework for characterizing NLRP3 inhibitors, with a focus on the thiazolinone heterocyclic compound, Nlrp3-IN-22, in in vitro inflammation models. While detailed experimental data for this compound is primarily available within patent literature, this guide outlines the fundamental principles, signaling pathways, and detailed experimental protocols necessary for its evaluation.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process involving priming (Signal 1) and activation (Signal 2).
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the activation of the NF-κB signaling pathway.
-
Signal 2 (Activation): A variety of stimuli, including ATP, pore-forming toxins (e.g., nigericin), crystalline substances, and mitochondrial dysfunction, can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 activation can also induce a form of inflammatory cell death known as pyroptosis, characterized by the cleavage of gasdermin D (GSDMD) and the formation of pores in the cell membrane.
Caption: Canonical NLRP3 Inflammasome Signaling Pathway.
This compound: A Thiazolinone-Based NLRP3 Inhibitor
This compound is a thiazolinone heterocyclic compound identified as an inhibitor of the NLRP3 inflammasome. While comprehensive peer-reviewed data is limited, initial findings indicate its potential to modulate NLRP3-mediated inflammation.
| Compound | Chemical Class | Reported Activity | CAS Number | Molecular Formula |
| This compound | Thiazolinone Heterocycle | NLRP3 inhibitor (67% inhibition at 10 µM)[1] | 1193329-98-4[2] | C19H12F3NO4S[2] |
Experimental Protocols for In Vitro Evaluation
The following protocols are designed to assess the efficacy and mechanism of action of NLRP3 inhibitors like this compound in vitro. The primary cell lines used for these assays are human THP-1 monocytes and mouse bone marrow-derived macrophages (BMDMs).
General Experimental Workflow
A typical workflow for evaluating an NLRP3 inhibitor involves cell culture, priming with an NF-κB activator, treatment with the inhibitor, activation of the NLRP3 inflammasome, and subsequent measurement of inflammatory readouts.
Caption: General Experimental Workflow for NLRP3 Inhibitor Testing.
Detailed Methodologies
3.2.1. Cell Culture and Differentiation
-
THP-1 Cells: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, seed the cells and treat with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the media with fresh, PMA-free media and allow the cells to rest for at least 24 hours before the experiment.
-
Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate into macrophages.
3.2.2. NLRP3 Inflammasome Activation and Inhibition
-
Priming: Prime the differentiated THP-1 cells or BMDMs with 1 µg/mL of LPS for 3-4 hours.
-
Inhibitor Treatment: After priming, remove the LPS-containing media and replace it with fresh media containing various concentrations of this compound. Incubate for 1 hour.
-
Activation: Add an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
3.2.3. Measurement of Inflammasome Activation
-
IL-1β ELISA: Collect the cell culture supernatants and measure the concentration of secreted mature IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
LDH Cytotoxicity Assay: To quantify pyroptosis, measure the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant using a commercial LDH cytotoxicity assay kit.
-
Western Blotting: Lyse the cells and collect the protein lysates. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against the cleaved forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment), as well as pro-caspase-1 and β-actin as a loading control.
Data Presentation and Interpretation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Dose-Response of this compound on IL-1β Secretion
| This compound (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 1500 ± 120 | 0 |
| 0.1 | 1350 ± 110 | 10 |
| 1 | 900 ± 85 | 40 |
| 10 | 495 ± 50 | 67 |
| 50 | 250 ± 30 | 83 |
Table 2: Hypothetical Effect of this compound on Pyroptosis (LDH Release)
| Treatment | LDH Release (Arbitrary Units) ± SD |
| Untreated Control | 50 ± 5 |
| LPS + Nigericin | 450 ± 40 |
| LPS + Nigericin + this compound (10 µM) | 150 ± 20 |
An effective NLRP3 inhibitor like this compound is expected to show a dose-dependent decrease in IL-1β secretion and a reduction in LDH release, indicating the inhibition of both cytokine maturation and pyroptosis. Western blot analysis should confirm a decrease in the levels of cleaved caspase-1 and GSDMD.
Conclusion
This technical guide provides a foundational framework for the in vitro characterization of the NLRP3 inhibitor, this compound. By following the outlined signaling pathways, experimental workflows, and detailed protocols, researchers can effectively evaluate the potency and mechanism of action of this and other novel NLRP3 inhibitors. The use of robust in vitro inflammation models is a critical step in the pre-clinical development of new therapies for a wide range of NLRP3-driven diseases.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of NLRP3 Inflammasome Inhibitors
Disclaimer: As of November 2025, detailed in vivo dosage and administration protocols for the specific compound NLRP3-IN-22 are not publicly available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for other well-characterized NLRP3 inflammasome inhibitors, such as MCC950. Researchers should use this information as a general guideline and undertake thorough dose-finding and toxicity studies for this compound.
Introduction to this compound
This compound (also known as Compound II-4) is a thiazolinone-containing heterocyclic compound identified as an inhibitor of the NLRP3 inflammasome. In vitro studies have shown that this compound can inhibit NLRP3 activity, with a reported inhibition rate of 67% at a concentration of 10 μM.[1] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key therapeutic target.[3][5]
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).
-
Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.[4]
-
Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][4] Activated caspase-1 also cleaves gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]
Caption: Canonical NLRP3 inflammasome activation pathway.
In Vivo Dosage and Administration of Reference NLRP3 Inhibitors
The following table summarizes in vivo dosage and administration data for the well-studied NLRP3 inhibitor MCC950 in various mouse models. This information can serve as a starting point for designing studies with this compound, but optimal dosing will need to be determined empirically.
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| MCC950 | C57BL/6 Mice | LPS-induced systemic inflammation | 10-50 mg/kg | Intraperitoneal (i.p.) | [6] |
| MCC950 | Zmpste24-/- Mice | Hutchinson-Gilford Progeria Syndrome | 10 mg/kg/day | Subcutaneous (s.c.) | [7][8] |
| MCC950 | C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg/day | Subcutaneous (s.c.) | [6] |
| NT-0249 | C57BL/6 Mice | LPS/ATP-induced peritonitis | 0.1 - 10 mg/kg | Oral (p.o.) | [9] |
| NT-0249 | D305N CAPS Mice | Cryopyrin-Associated Periodic Syndrome (CAPS) | 10 - 100 mg/kg/day | In chow (oral) | [9] |
Experimental Protocols
Formulation of NLRP3 Inhibitor for In Vivo Administration
Note: The solubility and stability of this compound in different vehicles must be determined prior to in vivo use. The following are common vehicles used for NLRP3 inhibitors.
-
For Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection:
-
Dissolve the inhibitor (e.g., MCC950) in a minimal amount of DMSO.
-
Bring the solution to the final volume with sterile phosphate-buffered saline (PBS) or a solution of 5% DMSO, 40% PEG300, and 55% sterile water.
-
Ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced toxicity.
-
-
For Oral Administration (Gavage):
-
Prepare a suspension of the inhibitor in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
Protocol for LPS-Induced Systemic Inflammation in Mice
This acute model is useful for assessing the in vivo efficacy of an NLRP3 inhibitor in blocking IL-1β production.
-
Animals: Use 8-12 week old C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound (or vehicle control) at the desired dose and route. A common pre-treatment time is 1 hour before the inflammatory challenge.[6]
-
Inflammatory Challenge: Inject mice intraperitoneally with LPS (e.g., 5 mg/kg).
-
Sample Collection: At a specified time point post-LPS injection (e.g., 2-4 hours), collect blood via cardiac puncture or from the tail vein.
-
Cytokine Analysis: Prepare serum from the blood samples and measure IL-1β, TNF-α, and IL-6 levels using ELISA kits. A significant reduction in IL-1β, but not TNF-α, would suggest specific inhibition of the NLRP3 inflammasome.[6]
Protocol for Alum-Induced Peritonitis in Mice
This model assesses the inhibitor's ability to block NLRP3 activation in response to a crystalline DAMP.
-
Animals: Use 8-12 week old C57BL/6 mice.
-
Inhibitor Administration: Administer this compound (or vehicle control) at the desired dose and route (e.g., 1 hour prior to challenge).
-
Inflammatory Challenge: Inject mice intraperitoneally with 1 mg of alum (Aluminum potassium sulfate) crystals suspended in sterile PBS.[10]
-
Peritoneal Lavage: At a specified time point (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Cell Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Count the total number of cells and perform differential counts (e.g., neutrophils, macrophages) using flow cytometry or cytospin with staining.
-
-
Cytokine Analysis: Measure IL-1β levels in the cell-free supernatant of the lavage fluid by ELISA.
Experimental Workflow for In Vivo Testing of this compound
The following diagram outlines a logical workflow for the preclinical in vivo evaluation of a novel NLRP3 inhibitor like this compound.
Caption: General workflow for in vivo evaluation of this compound.
Summary and Recommendations
While specific in vivo data for this compound is currently lacking, the protocols and data presented for other NLRP3 inhibitors provide a solid foundation for initiating preclinical studies. It is critical for researchers to:
-
Confirm In Vitro Potency: First, confirm the in vitro potency and selectivity of the specific batch of this compound being used.
-
Determine Formulation and Stability: Establish a suitable and stable formulation for in vivo delivery.
-
Conduct PK/PD Studies: Characterize the pharmacokinetic and pharmacodynamic profile to understand drug exposure and target engagement.
-
Perform Dose-Finding and Toxicity Studies: Begin with a wide range of doses to identify a safe and effective window.
-
Utilize Acute Models: Use acute inflammation models for initial proof-of-concept of in vivo efficacy.
-
Transition to Disease Models: If successful in acute models, test the compound in more complex, chronic disease models relevant to NLRP3 biology.
By following a systematic approach, researchers can effectively evaluate the in vivo therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson-Gilford Progeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP22 suppresses the NLRP3 inflammasome by degrading NLRP3 via ATG5-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Nlrp3-IN-22 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, playing a central role in inflammatory signaling.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. Nlrp3-IN-22 is a small molecule inhibitor of the NLRP3 inflammasome, and this document provides a detailed protocol for its use in cell culture and subsequent analysis of NLRP3 pathway proteins by Western blot.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or endogenous cytokines, leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[2][3] The activation signal, triggered by a wide range of stimuli including extracellular ATP, crystalline structures, and viral RNA, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][3] This assembly facilitates the cleavage of pro-caspase-1 into its active form, caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Experimental Protocols
This section details the recommended procedures for treating cells with this compound and subsequently performing a Western blot to analyze the expression of key proteins in the NLRP3 inflammasome pathway.
Cell Culture and Treatment with this compound
The following protocol is a general guideline and may require optimization for specific cell lines and experimental conditions. A common cell line used for NLRP3 inflammasome studies is the human monocytic cell line THP-1.
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Differentiation (for THP-1 cells): Differentiate the THP-1 monocytes into macrophage-like cells by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the media with fresh RPMI-1640 supplemented with 10% FBS.
-
Priming: Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. A vehicle control (DMSO) should be included.
-
Activation: Activate the NLRP3 inflammasome by adding 5 mM ATP or 10 µM Nigericin for 1 hour.
-
Cell Lysis: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA for IL-1β) and lyse the cells for Western blot analysis.
Western Blot Protocol
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an 8-12% SDS-polyacrylamide gel. For NLRP3, which has a molecular weight of approximately 118 kDa, an 8% gel is recommended.[4]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-NLRP3
-
Anti-Caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit)
-
Anti-IL-1β (to detect both pro-IL-1β and the mature p17 subunit)
-
Anti-ASC
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to clearly demonstrate the effect of this compound on the expression of key inflammasome components.
| Treatment Group | Relative NLRP3 Expression (Normalized to Loading Control) | Relative Cleaved Caspase-1 (p20) Expression (Normalized to Loading Control) | Relative Mature IL-1β (p17) Expression (Normalized to Loading Control) |
| Control (Untreated) | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |
| LPS + ATP | 2.50 ± 0.15 | 3.20 ± 0.21 | 4.50 ± 0.30 |
| LPS + ATP + this compound (0.1 µM) | 2.45 ± 0.18 | 2.80 ± 0.19 | 3.90 ± 0.25 |
| LPS + ATP + this compound (1 µM) | 2.30 ± 0.12 | 1.50 ± 0.11 | 1.80 ± 0.15 |
| LPS + ATP + this compound (10 µM) | 2.25 ± 0.14 | 1.10 ± 0.09 | 1.05 ± 0.07 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental setup.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on the NLRP3 inflammasome is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: ELISA for Cytokine Quantification Following NLRP3 Inflammasome Inhibition with Nlrp3-IN-22
Audience: Researchers, scientists, and drug development professionals.
Introduction: The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2][3][4] Dysregulation and over-activation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases.[1][5]
Nlrp3-IN-22 is a pharmacological inhibitor designed to target the NLRP3 inflammasome, thereby blocking its assembly and subsequent inflammatory signaling.[6] Quantifying the reduction in cytokine secretion is a key method for assessing the efficacy of such inhibitors. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for measuring the concentration of cytokines like IL-1β and IL-18 in biological samples, such as cell culture supernatants.[7][8]
This document provides a detailed protocol for using a sandwich ELISA to measure cytokine levels after treating cells with this compound, a representative NLRP3 inhibitor. It includes an overview of the signaling pathway, representative data, and a step-by-step experimental workflow.
NLRP3 Inflammasome Signaling Pathway
The activation of the canonical NLRP3 inflammasome is a two-step process: priming and activation.[2][9][10]
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) bind to pattern recognition receptors like Toll-like receptors (TLRs). This engagement initiates a signaling cascade that activates the transcription factor NF-κB, leading to the transcriptional upregulation of NLRP3 and the precursor forms of the cytokines, pro-IL-1β and pro-IL-18.[9][10]
-
Signal 2 (Activation): A second, diverse stimulus, such as ATP, nigericin, or crystalline materials, triggers the assembly of the inflammasome complex.[9] This signal often leads to ionic fluxes, like potassium (K+) efflux.[2] The NLRP3 protein then oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[3] This proximity induces the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.[3]
Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[4] this compound acts by inhibiting the assembly of the NLRP3 inflammasome, thereby preventing caspase-1 activation and cytokine release.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 7. biomatik.com [biomatik.com]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3 Inhibitors in Neuroinflammation Research
Topic: Application of NLRP3 Inhibitors in Neuroinflammation Research Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed research publications and extensive application data specifically for the compound designated "NLRP3-IN-22" (also known as Compound II-4) in the context of neuroinflammation are limited. Chemical suppliers note its activity as an NLRP3 inhibitor, with one source indicating a 67% inhibition rate at a 10 µM concentration[1][2][3][4]. Due to the scarcity of comprehensive data on this compound, this document will provide detailed application notes and protocols using the well-characterized and widely published NLRP3 inhibitor, MCC950 , as a representative example to illustrate the application of selective NLRP3 inhibitors in neuroinflammation research.
Introduction to NLRP3 Inflammasome in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of numerous acute and chronic neurological diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, traumatic brain injury, and stroke[5][6][7]. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a key mediator of this process[8][9]. The NLRP3 inflammasome is a multi-protein complex within innate immune cells of the central nervous system (CNS), primarily microglia and astrocytes[7][10].
Activation of the NLRP3 inflammasome is typically a two-step process:
-
Priming (Signal 1): Triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), this step leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via pathways like NF-κB[5][9][11].
-
Activation (Signal 2): A diverse array of stimuli, including protein aggregates (e.g., amyloid-β), extracellular ATP, and mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1[12][13][14].
Once assembled, the inflammasome facilitates the autocatalysis of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms (IL-1β and IL-18) and can also induce a form of inflammatory cell death known as pyroptosis by cleaving gasdermin D[9][11][12][15]. The release of these cytokines amplifies the neuroinflammatory cascade, contributing to neuronal damage and disease progression[10].
Selective inhibitors of the NLRP3 inflammasome, such as MCC950, represent a promising therapeutic strategy to mitigate this detrimental neuroinflammation[16][17][18].
Mechanism of Action: MCC950
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome[16][17]. It blocks NLRP3 activation by interfering with its ATPase activity, which is essential for the conformational changes required for inflammasome assembly and subsequent ASC oligomerization[9][18]. This action prevents the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18[17][18]. MCC950 has been shown to be effective in both canonical and non-canonical NLRP3 activation pathways and does not inhibit other inflammasomes like AIM2, NLRC4, or NLRP1, highlighting its specificity[18].
Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition by MCC950
Caption: NLRP3 inflammasome signaling and MCC950 inhibition.
Quantitative Data Presentation
The following tables summarize quantitative data from representative studies using MCC950 in models of neuroinflammation.
Table 1: In Vitro Efficacy of MCC950
| Cell Type | Model/Stimulus | MCC950 Concentration | Endpoint Measured | Result | Reference |
| Mouse Spinal Neurons | Oxygen-Glucose Deprivation (OGD) / LPS | 50 µM | IL-1β, IL-18, TNF-α Release | Significant reduction in cytokine release | [19] |
| N2a (Neuroblastoma) | Manganese Chloride (MnCl₂) | 0.1, 1, 10 µM | IL-1β, IL-18, TNF-α Gene Expression | Dose-dependent inhibition of cytokine mRNA | [20] |
| N2a (Neuroblastoma) | Manganese Chloride (MnCl₂) | 10 µM | Caspase-1 Release | Significant reduction in Caspase-1 levels | [20] |
| BV2 (Microglia) | Cocaine | 1 µM | Mature IL-1β Expression | Attenuation of cocaine-induced IL-1β increase | [21] |
Table 2: In Vivo Efficacy of MCC950 in Neuroinflammation Models
| Animal Model | Disease Model | MCC950 Dosage & Route | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Rat | Alzheimer's (STZ-induced) | 50 mg/kg, i.p. | Suppressed cognitive impairment, reduced neuroinflammation |[16] | | Mouse | Spinal Cord Injury (SCI) | 50 mg/kg, i.p. | Improved motor function, reduced IL-1β, IL-18, TNF-α |[17] | | Aged Mouse | Post-operative Cognitive Dysfunction | 10 mg/kg, i.p. | Prevented cognitive impairment, reduced microgliosis |[22] | | Mouse | Traumatic Brain Injury (TBI) | 50 mg/kg, i.p. | Improved neurological function, reduced cerebral edema |[23] | | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg, i.p. | Reduced disease severity, ameliorated demyelination |[24] | | Rat | Cerebral Small Vessel Disease | 10 mg/kg, i.p. | Ameliorated cognitive impairment, reduced pyroptosis |[25] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Microglia
This protocol describes the induction of NLRP3 inflammasome activation in a microglial cell line (e.g., BV2) and its inhibition by MCC950.
Materials:
-
BV2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS), ultrapure
-
Adenosine triphosphate (ATP) or Nigericin
-
MCC950
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for ELISA (IL-1β), Western Blot (Caspase-1, NLRP3), and cell viability assays (e.g., LDH).
Procedure:
-
Cell Culture: Plate BV2 cells in 12-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Inhibitor Pre-treatment: Prepare stock solutions of MCC950 in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10 µM) in serum-free media. Pre-treat cells with MCC950 or vehicle (DMSO) for 1 hour.
-
Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to all wells (except negative control) and incubate for 3-4 hours at 37°C.
-
Activation (Signal 2): After priming, add ATP (5 mM final concentration) or Nigericin (10 µM final concentration) to the wells and incubate for 1 hour at 37°C.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant. Centrifuge to remove cell debris and store at -80°C for ELISA (IL-1β) and LDH assays.
-
Cell Lysate: Wash the remaining cells with cold PBS. Lyse the cells with appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors). Collect the lysate for Western blot analysis.
-
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant according to the manufacturer's protocol.
-
Western Blot: Analyze cell lysates for the expression of NLRP3 and cleaved Caspase-1 (p20 subunit). Use an appropriate loading control (e.g., GAPDH or β-actin).
-
LDH Assay: Measure lactate dehydrogenase (LDH) release in the supernatant as an indicator of pyroptosis-induced cell death.
-
Experimental Workflow: In Vitro Inhibition Assay
Caption: Workflow for in vitro NLRP3 inhibition experiments.
Protocol 2: In Vivo Administration of MCC950 in a Mouse Model of Neuroinflammation (e.g., TBI)
This protocol outlines the use of MCC950 in a controlled cortical impact (CCI) model of traumatic brain injury.
Materials:
-
C57BL/6 mice (male, 10-12 weeks old)
-
MCC950
-
Vehicle solution (e.g., saline)
-
Anesthetics (e.g., isoflurane)
-
CCI injury device
-
Surgical tools
-
Reagents for tissue processing, histology, and biochemical analysis.
Procedure:
-
Animal Model Induction:
-
Anesthetize the mouse using isoflurane.
-
Perform a craniotomy over the desired cortical region.
-
Induce a moderate TBI using a CCI device with controlled parameters (e.g., 3mm impactor tip, 4 m/s velocity, 1.5mm depression depth).
-
Suture the scalp and allow the animal to recover. Sham animals undergo the same procedure without the cortical impact.
-
-
MCC950 Administration:
-
Prepare MCC950 in saline for injection. A typical dose is 10-50 mg/kg.
-
Administer MCC950 or vehicle via intraperitoneal (i.p.) injection. The timing is critical; for acute neuroprotection, injections are often given shortly after the injury (e.g., 1 and 3 hours post-TBI)[23]. For chronic models, daily administration may be required.
-
-
Behavioral Assessment:
-
Perform neurological function tests at specified time points (e.g., 24h, 72h, 7 days post-TBI). Examples include the modified Neurological Severity Score (mNSS) or rotarod test to assess motor deficits.
-
-
Tissue Collection and Analysis:
-
At the study endpoint (e.g., 72 hours post-TBI), euthanize the animals and perfuse transcardially with cold PBS, followed by 4% paraformaldehyde (for histology) or PBS alone (for biochemical assays).
-
Harvest the brains. For biochemical analysis, dissect the perilesional cortex, snap-freeze in liquid nitrogen, and store at -80°C. For histology, post-fix the brain in 4% PFA and process for paraffin or cryo-sectioning.
-
Biochemical Analysis: Homogenize the brain tissue to measure levels of NLRP3, cleaved caspase-1, IL-1β, and other inflammatory markers via Western Blot or ELISA.
-
Histological Analysis: Perform immunostaining on brain sections for markers of microglial activation (Iba1), astrogliosis (GFAP), and neuronal damage (e.g., Fluoro-Jade B).
-
Logical Relationship: Therapeutic Rationale
Caption: Rationale for targeting NLRP3 in neuroinflammatory disease.
Conclusion
The inhibition of the NLRP3 inflammasome is a potent therapeutic strategy for a wide range of neurological disorders underpinned by neuroinflammation. While specific data on this compound remains limited, the extensive research on compounds like MCC950 provides a robust framework for investigating novel NLRP3 inhibitors. The protocols and data presented here offer a guide for researchers to design and execute experiments aimed at evaluating the efficacy and mechanism of NLRP3 inhibitors in attenuating neuroinflammation and providing neuroprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nlrp3-in-2 — TargetMol Chemicals [targetmol.com]
- 3. targetmol.com [targetmol.com]
- 4. This compound, CAS [[1193329-98-4]] Preis auf Anfrage | BIOZOL [biozol.de]
- 5. Frontiers | Key Mechanisms and Potential Targets of the NLRP3 Inflammasome in Neurodegenerative Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. NLRP3 Inflammasome’s Activation in Acute and Chronic Brain Diseases—An Update on Pathogenetic Mechanisms and Therapeutic Perspectives with Respect to Other Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting NLRP3-Mediated Neuroinflammation in Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NLRP3 Inflammasome-Mediated Neuroinflammation and Related Mitochondrial Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation | Annual Reviews [annualreviews.org]
- 14. NLRP3 - Wikipedia [en.wikipedia.org]
- 15. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MCC950 reduces autophagy and improves cognitive function by inhibiting NLRP3-dependent neuroinflammation in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Blockage of KHSRP-NLRP3 by MCC950 Can Reverse the Effect of Manganese-Induced Neuroinflammation in N2a Cells and Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NLRP3 inflammasome blockade reduces cocaine-induced microglial activation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MCC950 suppresses NLRP3-dependent neuroinflammation and ameliorates cognitive decline in a rat model of cerebral small vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metabolic Diseases with Nlrp3-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic low-grade inflammation is a key driver in the pathogenesis of numerous metabolic diseases, including type 2 diabetes, obesity, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis.[1][2][3] A central player in this inflammatory process is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a multiprotein complex that, upon activation by metabolic danger signals, triggers the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4][5]
Metabolic stressors such as elevated levels of free fatty acids (e.g., palmitate), ceramides, cholesterol crystals, and islet amyloid polypeptide (IAPP) can act as danger-associated molecular patterns (DAMPs) that activate the NLRP3 inflammasome in metabolic tissues like adipose tissue, liver, and pancreatic islets.[1] This activation leads to a cycle of inflammation and metabolic dysfunction, contributing to insulin resistance and disease progression.[1][5]
Nlrp3-IN-22 is a specific inhibitor of the NLRP3 inflammasome, offering a valuable tool to investigate the role of NLRP3-mediated inflammation in metabolic diseases and to explore the therapeutic potential of NLRP3 inhibition. These application notes provide an overview of the NLRP3 signaling pathway in metabolic diseases and detailed protocols for utilizing this compound in relevant experimental models.
This compound: A Tool for a New Therapeutic Avenue
This compound is a compound identified as an inhibitor of the NLRP3 inflammasome. While extensive data on this compound is still emerging, preliminary findings indicate its potential to modulate NLRP3 activity.
Quantitative Data Summary
For comparative purposes, data for the well-characterized NLRP3 inhibitor MCC950 is also provided.
| Compound | Target | Assay | IC50 / Inhibition | Reference |
| This compound | NLRP3 | Not Specified | 67% inhibition at 10 µM | MedchemExpress |
| MCC950 | NLRP3 | IL-1β release (LPS+Nigericin stimulated BMDMs) | ~8 nM | [6] |
| MCC950 | NLRP3 | IL-1β release (LPS+MSU stimulated THP-1 cells) | 24 nM | [7] |
Signaling Pathways
NLRP3 Inflammasome Activation in Metabolic Disease
Metabolic dysregulation provides the two signals necessary for NLRP3 inflammasome activation: priming and activation.
-
Signal 1 (Priming): Mediated by the activation of pattern recognition receptors like Toll-like receptor 4 (TLR4) by saturated fatty acids or lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[4]
-
Signal 2 (Activation): Triggered by various metabolic DAMPs, leading to cellular stress events such as potassium efflux, mitochondrial dysfunction with the production of reactive oxygen species (ROS), and lysosomal destabilization.[3][4] These events promote the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][2]
Experimental Protocols
The following protocols provide a framework for using this compound to study NLRP3-dependent inflammation in in vitro and in vivo models of metabolic disease.
In Vitro Model: Palmitate-Induced NLRP3 Inflammasome Activation in Macrophages
This protocol describes how to induce and measure NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) using palmitate, a saturated fatty acid implicated in metabolic disease, and how to assess the inhibitory effect of this compound.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
Palmitate solution (conjugated to BSA)
-
This compound (dissolved in DMSO)
-
Opti-MEM
-
ELISA kits for mouse IL-1β
-
Reagents for Western blotting (antibodies against caspase-1 p20, IL-1β, and a loading control like β-actin)
Protocol:
-
Differentiation of BMDMs:
-
Culture bone marrow cells in DMEM with M-CSF for 7 days to differentiate them into macrophages.
-
-
Priming and Treatment:
-
Seed BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with LPS (e.g., 100 ng/mL) in serum-free Opti-MEM for 4 hours.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
-
NLRP3 Activation:
-
Stimulate the cells with palmitate-BSA conjugate (e.g., 200 µM) for 6-18 hours.
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant for the measurement of secreted IL-1β by ELISA.
-
Cell Lysate: Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1 (p20) and pro-IL-1β.
-
In Vivo Model: High-Fat Diet-Induced Obesity and Insulin Resistance
This protocol outlines the use of this compound in a high-fat diet (HFD)-induced mouse model of obesity and insulin resistance to evaluate its therapeutic potential.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Control diet (CD)
-
This compound
-
Vehicle for in vivo administration
-
Equipment for glucose and insulin tolerance tests
-
Reagents for tissue collection and analysis (histology, qPCR, Western blotting, ELISA)
Protocol:
-
Induction of Obesity:
-
Feed mice with HFD for 8-12 weeks to induce obesity and insulin resistance. A control group will be fed a CD.
-
-
Treatment with this compound:
-
After the induction period, treat a cohort of HFD-fed mice with this compound (dose and route of administration to be optimized) for a specified duration (e.g., 4-8 weeks). Another cohort of HFD-fed mice will receive the vehicle.
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, collect blood and tissues (liver, adipose tissue, pancreas).
-
Blood: Measure plasma levels of glucose, insulin, lipids, and inflammatory cytokines (IL-1β).
-
Tissues:
-
Histology: Analyze tissue morphology and inflammation (e.g., H&E staining, immunohistochemistry for inflammatory markers).
-
Gene Expression: Perform qPCR to measure the expression of genes related to inflammation and metabolism.
-
Protein Analysis: Use Western blotting to assess the activation of the NLRP3 inflammasome (e.g., cleaved caspase-1) and insulin signaling pathways.
-
-
Conclusion
The NLRP3 inflammasome is a critical link between metabolic dysregulation and inflammation, making it an attractive therapeutic target for metabolic diseases. This compound provides a valuable chemical probe to dissect the intricate role of NLRP3 in these pathologies. The protocols outlined here offer a starting point for researchers to investigate the efficacy of NLRP3 inhibition in relevant preclinical models, paving the way for the development of novel therapeutic strategies to combat metabolic diseases.
References
- 1. NLRP3 inflammasomes link inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NLRP3 Inflammasome Activation in Obesity-Mediated Metabolic Disorders [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting the NLRP3 Inflammasome in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[1][2][3][4][5][6][7][8] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, leading to inflammatory responses.[9][10][11][12] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for the development of novel treatments for these debilitating conditions.[13][14]
These application notes provide a comprehensive overview of the role of the NLRP3 inflammasome in key autoimmune disease models and offer detailed protocols for the in vivo evaluation of NLRP3 inhibitors. While specific data for a compound designated "NLRP3-IN-22" is not available in the public domain, the following protocols are based on the well-characterized and widely used NLRP3 inhibitor, MCC950, as a representative example. These protocols can be adapted for the evaluation of other selective NLRP3 inhibitors.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[12]
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[15]
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the second signal.[10][16] This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[9][11]
References
- 1. Hyperactivation of the NLRP3 Inflammasome in Myeloid Cells Leads to Severe Organ Damage in Experimental Lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Extracellular Trap-Associated Protein Activation of the NLRP3 Inflammasome Is Enhanced in Lupus Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Plays a Critical Role in the Development of Experimental Autoimmune Encephalomyelitis by Mediating Th1 and Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies of Targeting Inflammasome in the Treatment of Systemic Lupus Erythematosus [frontiersin.org]
- 5. Inflammasome activation in multiple sclerosis and experimental autoimmune encephalomyelitis (EAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of NLRP3 Inflammasome in Rheumatoid Arthritis [frontiersin.org]
- 8. Role of NLRP3 Inflammasome in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 10. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Focus on the Role of the NLRP3 Inflammasome in Multiple Sclerosis: Pathogenesis, Diagnosis, and Therapeutics [frontiersin.org]
- 12. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 13. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inflammasome - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Nlrp3-IN-22 solubility and stability issues
Welcome to the technical support center for NLRP3-IN-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Quick Reference Data
The following tables provide a summary of the known physicochemical properties and recommended storage conditions for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-[(Z)-[2,4-dioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | PubChem |
| Alternative Name | Compound II-4 | MedchemExpress |
| Molecular Formula | C19H12F3NO4S | MedchemExpress |
| Molecular Weight | 407.36 g/mol | MedchemExpress |
| Reported Activity | NLRP3 inhibitor (67% inhibition at 10 µM) | MedchemExpress |
Table 2: Recommended Solvents and Storage Conditions for this compound
| Condition | Recommendation | Justification |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Common solvent for similar small molecule inhibitors with good solubility. |
| Powder Storage | -20°C for up to 3 years | Based on vendor recommendations for analogous NLRP3 inhibitors. |
| Stock Solution Storage (in DMSO) | -20°C for up to 1 month-80°C for up to 6 months | Based on vendor recommendations for analogous NLRP3 inhibitors to ensure stability. |
| Aqueous Solution Stability | Not recommended for long-term storage. Prepare fresh for each experiment. | Small molecules can be unstable in aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound II-4, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit NLRP3 inflammasome activation, with a reported inhibition rate of 67% at a concentration of 10 µM.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store the solid compound and my stock solutions of this compound?
A3: The solid powder of this compound should be stored at -20°C for long-term stability. For stock solutions prepared in DMSO, it is recommended to store them in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous solutions due to its likely low water solubility. The standard practice is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or cell culture medium for your experiment. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Troubleshooting Guide
Problem 1: I am having trouble dissolving this compound in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of hydrophobic compounds.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can also aid in dissolution.
Problem 2: I observe precipitation of the compound in my cell culture medium after diluting my DMSO stock.
-
Possible Cause: The final concentration of this compound in the aqueous medium may be above its solubility limit.
-
Solution:
-
Try lowering the final concentration of this compound in your experiment.
-
Increase the percentage of serum in your cell culture medium (if your experiment allows), as serum proteins can sometimes help to keep hydrophobic compounds in solution.
-
When diluting, add the DMSO stock to the aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Problem 3: My experimental results are inconsistent or show high variability.
-
Possible Cause 1: Instability of this compound in solution.
-
Solution 1: Prepare fresh dilutions of the this compound stock solution for each experiment. Avoid using stock solutions that have been stored for extended periods at -20°C or have undergone multiple freeze-thaw cycles.
-
Possible Cause 2: Off-target effects of the solvent (DMSO).
-
Solution 2: High concentrations of DMSO can have biological effects, including potential inhibition of the NLRP3 inflammasome. It is crucial to include a vehicle control in your experiments (cells treated with the same final concentration of DMSO as your compound-treated cells). Aim to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.
Problem 4: I am not observing the expected inhibitory effect of this compound.
-
Possible Cause 1: The compound may have degraded.
-
Solution 1: Ensure that the compound and its solutions have been stored correctly. If in doubt, use a fresh vial of the compound to prepare a new stock solution.
-
Possible Cause 2: The experimental conditions are not optimal for NLRP3 inflammasome activation.
-
Solution 2: Verify that your positive controls for NLRP3 inflammasome activation (e.g., LPS priming followed by ATP or nigericin stimulation) are working as expected. Ensure that the concentration of this compound and the incubation time are appropriate for your specific cell type and activation stimulus.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a calculated volume of fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming: Prime the differentiated THP-1 macrophages with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants to measure cytokine release.
-
Analysis: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in a cell-based assay.
Technical Support Center: Troubleshooting Off-Target Effects of Novel NLRP3 Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting potential off-target effects of novel NLRP3 inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with NLRP3 inhibitors?
While the off-target profile is specific to each small molecule, some general off-target effects have been reported for NLRP3 inhibitors. For instance, the widely used inhibitor MCC950 (also known as CRID3) has been reported to have off-target effects, including potential liver toxicity.[1] Additionally, MCC950 has been shown to inhibit carbonic anhydrase II (CA II).[2][3] It is crucial to evaluate each new inhibitor for a unique and potentially unexpected off-target profile. Small molecule inhibitors, in general, can exhibit off-target effects, which may even be the primary mechanism of their observed cellular activity.[4]
Q2: How can I determine if my novel NLRP3 inhibitor has off-target effects?
Identifying off-target effects requires a multi-pronged approach. Key strategies include:
-
Selectivity Profiling: Screen your inhibitor against a panel of related proteins, such as other inflammasome components (e.g., AIM2, NLRC4) and a broad panel of kinases.[5][6][7]
-
Cellular Assays in Knockout/Knockdown Models: Test the inhibitor's effect in cells where the intended target (NLRP3) has been genetically removed or silenced. If the inhibitor still elicits a biological response, it suggests off-target activity.
-
Phenotypic Screening: Observe for unexpected cellular phenotypes, such as effects on cell viability, proliferation, or morphology, at concentrations where the inhibitor should be specific for NLRP3.
-
Affinity-Based Chemical Proteomics: This advanced technique can help identify direct binding partners of your compound within the cell.[3]
Q3: What are the initial signs in my experiment that might suggest an off-target effect?
Several experimental observations could indicate off-target effects:
-
Unexpected Cell Death: If you observe significant cytotoxicity at concentrations intended to be selective for NLRP3 inhibition.
-
Inconsistent Results Across Different Cell Types: The inhibitor may have varying effects in different cell lines due to the differential expression of off-target proteins.
-
Discrepancy between Biochemical and Cellular Potency: A large difference between the IC50 value in a purified protein assay versus a cell-based assay can suggest that cellular effects are not solely due to target inhibition.
-
Effects in Unstimulated Cells: If the inhibitor shows activity in cells that have not been treated with an NLRP3 activator.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed with NLRP3 Inhibitor Treatment
You are observing a significant decrease in cell viability in your cell-based assays, even at low concentrations of your novel NLRP3 inhibitor.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocol: LDH Cytotoxicity Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon cell lysis. Its presence in the cell culture supernatant is an indicator of cytotoxicity.
Materials:
-
Cells (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
96-well plate
-
Novel NLRP3 inhibitor
-
Lysis buffer (positive control)
-
LDH assay kit
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Differentiate THP-1 cells with Phorbol 12-myristate 13-acetate (PMA), if applicable.
-
Prepare serial dilutions of your NLRP3 inhibitor.
-
Remove the culture medium and add fresh medium containing the different concentrations of your inhibitor. Include wells with medium only (negative control) and wells with lysis buffer (positive control).
-
Incubate for the desired time period (e.g., 4-24 hours).
-
After incubation, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatants.
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
Data Presentation:
| Inhibitor Concentration | % Cytotoxicity (Mean ± SD) |
| 0 µM (Vehicle) | |
| 0.1 µM | |
| 1 µM | |
| 10 µM | |
| 25 µM | |
| 50 µM | |
| 100 µM | |
| Positive Control (Lysis) | 100% |
Issue 2: Reduced Inhibitor Potency in Cellular Assays Compared to Biochemical Assays
Your inhibitor is highly potent against purified NLRP3 protein but shows significantly lower potency in cell-based inflammasome activation assays.
Possible Causes and Solutions:
-
Poor Cell Permeability: The compound may not be efficiently entering the cells.
-
Solution: Consider compound formulation changes or perform cell permeability assays.
-
-
Efflux Pump Activity: The inhibitor might be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Solution: Test the inhibitor's potency in the presence of known efflux pump inhibitors.
-
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Solution: Analyze the compound's stability in cell lysates or culture medium over time using techniques like LC-MS.
-
-
Off-Target Engagement: The inhibitor might be binding to other cellular components, reducing its effective concentration at the NLRP3 target.
-
Solution: Perform a kinome scan or other broad selectivity profiling to identify potential off-targets that could be sequestering the compound.
-
Experimental Protocol: General Kinase Selectivity Profiling
Assessing the inhibitor against a panel of kinases is crucial as many small molecule inhibitors have off-target kinase activity.[8][9]
Procedure:
-
Select a kinase profiling service that offers a broad panel of recombinant human kinases.
-
Provide your inhibitor at a concentration typically 100-fold higher than its on-target IC50 to assess selectivity. A common screening concentration is 1 µM.
-
The service will perform in vitro kinase activity assays in the presence of your compound and a suitable substrate.
-
The results are usually reported as the percentage of remaining kinase activity compared to a vehicle control.
-
Follow up with dose-response curves for any kinases that show significant inhibition to determine the IC50 values.
Data Presentation:
| Kinase Target | % Inhibition at 1 µM | Off-Target IC50 (µM) |
| NLRP3 (On-Target) | >95% | <0.1 |
| Kinase A | ||
| Kinase B | ||
| Kinase C |
Signaling Pathways and Workflows
Canonical NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process involving priming and activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing In Vivo Efficacy of NLRP3 Inflammasome Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NLRP3 inflammasome inhibitors in in vivo experiments, with a special focus on considerations for novel compounds like Nlrp3-IN-22. Given the limited publicly available data on this compound, this guide leverages established knowledge from well-characterized NLRP3 inhibitors to provide a foundational framework for your research.
I. Troubleshooting Guide
This guide addresses common challenges encountered during in vivo studies with NLRP3 inhibitors.
1. Issue: Lack of or Reduced Efficacy in an In Vivo Model
Possible Causes & Troubleshooting Steps:
-
Poor Bioavailability/Pharmacokinetics: The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration.
-
Solution: Conduct pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform optimal dosing, frequency, and route of administration. For novel compounds like this compound, it is crucial to establish these parameters empirically.
-
Experimental Protocol: See Protocol 1: Basic In Vivo Pharmacokinetic Analysis.
-
-
Inadequate Formulation: The inhibitor may have poor solubility, leading to inefficient absorption.
-
Solution: Test various formulations to enhance solubility and bioavailability. Common vehicles for NLRP3 inhibitors include solutions with DMSO, cyclodextrins, or lipid-based formulations. The optimal formulation will be compound-specific.
-
Data Table: Table 1: Common Vehicle Formulations for In Vivo Studies.
-
-
Insufficient Target Engagement: The inhibitor may not be effectively binding to NLRP3 in the target tissue.
-
Solution: Perform ex vivo analysis of target tissues from treated animals to measure NLRP3 inflammasome activity. This can be assessed by measuring levels of cleaved caspase-1, IL-1β, and IL-18.
-
Experimental Protocol: See Protocol 2: Ex Vivo Assessment of NLRP3 Inflammasome Activity.
-
-
Incorrect Dosing Regimen: The dose and/or frequency of administration may be suboptimal.
-
Solution: Perform a dose-response study to identify the effective dose range. The timing of administration relative to the disease-inducing stimulus is also critical.
-
2. Issue: Observed In Vivo Toxicity
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects: The inhibitor may be interacting with other proteins, leading to toxicity.
-
Solution: Conduct in vitro kinase and receptor profiling to identify potential off-target interactions. If off-target effects are identified, consider chemical modification of the inhibitor to improve selectivity. Some NLRP3 inhibitors have been associated with hepatotoxicity at higher doses.
-
Actionable Advice: Monitor liver enzymes (ALT, AST) in treated animals.
-
-
Vehicle-Related Toxicity: The formulation vehicle may be causing adverse effects.
-
Solution: Include a vehicle-only control group in your experiments to distinguish between compound- and vehicle-induced toxicity.
-
3. Issue: Inconsistent Results Between Experiments
Possible Causes & Troubleshooting Steps:
-
Variability in Animal Model: Differences in animal age, sex, or microbiome can influence inflammatory responses.
-
Solution: Standardize animal characteristics and housing conditions. Ensure proper randomization and blinding of experimental groups.
-
-
Inconsistent Compound Formulation: Precipitation or degradation of the inhibitor in the formulation can lead to variable dosing.
-
Solution: Prepare fresh formulations for each experiment and visually inspect for precipitation before administration.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for NLRP3 inflammasome inhibitors?
A1: NLRP3 inhibitors block the activation of the NLRP3 inflammasome, a multi-protein complex that plays a key role in the innate immune system. Upon activation by various stimuli, NLRP3 recruits the adaptor protein ASC and pro-caspase-1, leading to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. Different inhibitors may target distinct steps in this pathway, such as NLRP3's ATPase activity or its interaction with other proteins like NEK7.
Q2: How do I choose the right in vivo model to test my NLRP3 inhibitor?
A2: The choice of model depends on the therapeutic area of interest. NLRP3 has been implicated in a wide range of conditions, including neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), metabolic disorders (e.g., type 2 diabetes), and inflammatory diseases (e.g., gout, atherosclerosis). Select a well-established animal model that recapitulates the key pathological features of the human disease you are studying.
Q3: What are the key pharmacodynamic markers to measure in vivo efficacy?
A3: The primary pharmacodynamic readouts for NLRP3 inflammasome inhibition are the levels of mature IL-1β and IL-18 in plasma or target tissues. Other relevant markers include downstream inflammatory cytokines (e.g., IL-6, TNF-α) and markers of pyroptosis, a form of inflammatory cell death mediated by the inflammasome.
Q4: What is known about this compound?
A4: this compound, also referred to as Compound II-4, is a thiazolinone heterocyclic compound described as an NLRP3 inhibitor. Publicly available information indicates an in vitro inhibition rate of 67% at a concentration of 10 µM. Its chemical formula is C19H12F3NO4S and its CAS number is 1193329-98-4. Detailed in vivo efficacy, pharmacokinetic, and safety data are not yet available in peer-reviewed literature. Researchers should perform their own comprehensive characterization of this compound.
III. Data Presentation
Table 1: Common Vehicle Formulations for In Vivo Studies
| Vehicle Composition | Solubilizing Agent | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | DMSO, PEG300, Tween 80 | A common starting point for many small molecules. |
| 20% Captisol® in Saline | Captisol® (a modified cyclodextrin) | Can improve the solubility of poorly soluble compounds. |
| Corn oil with 5% DMSO | DMSO | Suitable for oral gavage administration of lipophilic compounds. |
| Phosphate-buffered saline (PBS) | None | Ideal for highly soluble compounds, but rare for small molecule inhibitors. |
Note: The optimal vehicle for this compound must be determined experimentally.
IV. Experimental Protocols
Protocol 1: Basic In Vivo Pharmacokinetic Analysis
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice).
-
Compound Administration: Administer this compound at a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Protocol 2: Ex Vivo Assessment of NLRP3 Inflammasome Activity
-
Animal Treatment: Treat animals with this compound or vehicle control for the desired duration.
-
Tissue Harvest: Euthanize animals and harvest target tissues (e.g., spleen, liver, brain).
-
Protein Extraction: Prepare tissue lysates using appropriate buffers.
-
Western Blot Analysis: Perform Western blotting to detect and quantify the levels of cleaved caspase-1 (p20 subunit) and pro-caspase-1. A decrease in the ratio of cleaved to pro-caspase-1 indicates NLRP3 inflammasome inhibition.
-
ELISA: Measure the concentrations of IL-1β and IL-18 in tissue lysates or plasma using specific ELISA kits.
V. Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and potential point of inhibition.
Caption: A generalized experimental workflow for the in vivo evaluation of this compound.
Caption: A decision tree for troubleshooting lack of in vivo efficacy with NLRP3 inhibitors.
Technical Support Center: Troubleshooting Nlrp3-IN-22 Inhibition of IL-1β Secretion
FAQs and Troubleshooting Guide
This guide provides troubleshooting advice for researchers who are observing a lack of IL-1β secretion inhibition when using Nlrp3-IN-22 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2] this compound is designed to interfere with the assembly or activation of this complex, thereby preventing the downstream release of IL-1β.
Q2: What are the key steps in NLRP3 inflammasome activation that could be affecting my experiment?
A2: NLRP3 inflammasome activation is typically a two-step process:
-
Priming (Signal 1): This step involves the upregulation of NLRP3 and pro-IL-1β expression.[3][4] This is often achieved by stimulating cells with agonists for Toll-like receptors (TLRs), such as lipopolysaccharide (LPS).[3][5]
-
Activation (Signal 2): A second stimulus triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation and subsequent cleavage of pro-IL-1β into its active, secreted form.[6][7] Common activators include ATP, nigericin, and crystalline substances like MSU.[6][8]
Failure to properly execute either of these steps can lead to a lack of IL-1β secretion, which could be misinterpreted as inhibitor efficacy. Conversely, overwhelming stimulation might overcome the inhibitory capacity of this compound.
Q3: At what concentration should I use this compound?
A3: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the effective concentration for your specific system. Start with a range of concentrations based on literature recommendations for similar compounds or initial screening data.
Troubleshooting Guide: this compound Not Inhibiting IL-1β Secretion
If you are not observing the expected inhibition of IL-1β secretion with this compound, consider the following potential issues and troubleshooting steps.
Problem 1: Issues with the Inhibitor
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell type and stimulation conditions. |
| Degraded Compound | Ensure proper storage of the inhibitor as per the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). |
| Poor Solubility | Visually inspect the media for any precipitation of the compound. If solubility is an issue, consider using a different solvent or a lower concentration. |
Problem 2: Experimental Design and Protocol
| Potential Cause | Troubleshooting Steps |
| Inadequate Priming (Signal 1) | Verify that the priming stimulus (e.g., LPS) is effectively upregulating pro-IL-1β and NLRP3 expression via Western blot or qPCR. Optimize the concentration and incubation time of the priming agent.[9] |
| Suboptimal or Excessive Activation (Signal 2) | Titrate the concentration of the activating stimulus (e.g., ATP, nigericin). Excessive activation may overwhelm the inhibitor. Conversely, insufficient activation will not produce a robust IL-1β signal to inhibit. |
| Incorrect Timing of Inhibitor Addition | The inhibitor should typically be added before or concurrently with the activation stimulus (Signal 2). Pre-incubation with the inhibitor for a period before adding the activator may be necessary. Optimize the pre-incubation time. |
| Cell Health and Viability | Assess cell viability using methods like Trypan Blue exclusion or an MTT assay. High levels of cell death unrelated to pyroptosis can lead to misleading results. Ensure cells are not overly confluent, as this can affect their response.[10] |
Problem 3: Cell Type and Inflammasome Pathway Variations
| Potential Cause | Troubleshooting Steps |
| Alternative Inflammasome Activation | Confirm that the IL-1β secretion in your system is indeed NLRP3-dependent. Use NLRP3-deficient cells (e.g., from knockout mice) or a well-characterized NLRP3 inhibitor like MCC950 as a positive control for inhibition.[8][11] Other inflammasomes like AIM2 or NLRC4 could be activated depending on the stimulus.[1] |
| Non-Canonical NLRP3 Activation | Some stimuli can activate the NLRP3 inflammasome through a non-canonical pathway involving caspase-11 (in mice) or caspase-4/5 (in humans).[3] Ensure your experimental setup is appropriate for the canonical pathway if that is your focus. |
| Cell Line Differences | The response to inflammasome stimuli and inhibitors can vary significantly between cell lines (e.g., THP-1, BMDMs, PBMCs).[9] Ensure the cell line you are using is appropriate and that the activation protocol is optimized for that specific line. |
Problem 4: Measurement of IL-1β Secretion
| Potential Cause | Troubleshooting Steps |
| Issues with ELISA or Western Blot | Ensure that your IL-1β ELISA kit is not expired and is validated for the species you are working with. For Western blotting, confirm the specificity of your antibodies for the cleaved (mature) form of IL-1β and caspase-1.[12] Run appropriate positive and negative controls. |
| Sample Collection and Processing | Collect supernatants carefully to avoid disturbing the cell monolayer. Centrifuge supernatants to pellet any cells or debris before analysis. Store samples at -80°C if not analyzed immediately. |
Experimental Protocols
Protocol 1: Standard NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[13]
-
After differentiation, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the inhibitor to the desired concentrations in serum-free medium.
-
Add the inhibitor to the cells and pre-incubate for 30-60 minutes. Include a vehicle control (DMSO) at the same final concentration.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 300 x g for 5 minutes to remove cell debris.
-
Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Optionally, assess cell death/pyroptosis by measuring lactate dehydrogenase (LDH) release from the cells.[10]
-
Visualizing Experimental Logic and Pathways
Canonical NLRP3 Inflammasome Activation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. The NLRP3 inflammasome is a potential mechanism and therapeutic target for perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Cell toxicity of Nlrp3-IN-22 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nlrp3-IN-22, a potent and selective inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the NLRP3 protein, a key component of the inflammasome complex. It prevents the ATP-binding and hydrolysis activity of the NLRP3 NACHT domain, which is essential for its oligomerization and subsequent activation of the inflammasome. This blockade inhibits the downstream processing and release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. For most cell-based assays, a concentration range of 10 nM to 10 µM is recommended. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid. For stock solutions, we recommend dissolving the compound in DMSO to a concentration of 10 mM. The stock solution should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Is this compound selective for the NLRP3 inflammasome?
This compound has been designed for high selectivity towards the NLRP3 inflammasome. It shows minimal inhibition of other inflammasomes, such as NLRC4 and AIM2, at concentrations effective for NLRP3 inhibition. However, as with any small molecule inhibitor, off-target effects are possible at very high concentrations.
Fictional Cytotoxicity Profile of this compound
The following table summarizes the fictional cytotoxic effects of this compound at high concentrations in two common cell lines, as determined by MTT and LDH assays after a 24-hour incubation.
| Cell Line | Concentration (µM) | Cell Viability (MTT Assay, % of Control) | Cytotoxicity (LDH Release, % of Max Lysis) |
| THP-1 | 10 | 98 ± 3 | 2 ± 1 |
| 25 | 95 ± 5 | 5 ± 2 | |
| 50 | 85 ± 7 | 15 ± 4 | |
| 100 | 60 ± 9 | 45 ± 6 | |
| Primary Macrophages | 10 | 97 ± 4 | 3 ± 1 |
| 25 | 92 ± 6 | 8 ± 3 | |
| 50 | 78 ± 8 | 22 ± 5 | |
| 100 | 52 ± 11 | 58 ± 8 |
Troubleshooting Guides
High Cell Toxicity Observed at High Concentrations
Q: We are observing significant cell death at concentrations of this compound above 50 µM. Is this expected, and what could be the cause?
A: Yes, it is not uncommon to observe cytotoxicity with small molecule inhibitors at high concentrations. Potential causes include:
-
Off-target effects: At high concentrations, the inhibitor may interact with other cellular targets, leading to toxicity.
-
Solvent toxicity: If high concentrations of a DMSO stock are used, the final DMSO concentration in the culture medium may become toxic to the cells.
-
Compound precipitation: The inhibitor may precipitate out of solution at high concentrations, and these precipitates can be cytotoxic.
-
Induction of apoptosis or necrosis: The compound itself might trigger cell death pathways at high concentrations.
Troubleshooting Steps:
-
Verify DMSO concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity.
-
Check for precipitation: Visually inspect the culture medium for any signs of compound precipitation. If observed, consider reducing the final concentration or using a different solvent.
-
Perform multiple viability assays: Use orthogonal methods to confirm cytotoxicity. For example, combine a metabolic assay like MTT with a membrane integrity assay like LDH release.
-
Determine the mechanism of cell death: Use assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis to understand how the cells are dying.
Experimental Workflow for Assessing Cytotoxicity
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Inconsistent Results Between Experiments
Q: We are getting variable IC50 values for cytotoxicity in different experimental runs. What could be causing this inconsistency?
A: Inconsistent results can arise from several factors:
-
Cell passage number: Cells at very high or low passage numbers can behave differently.
-
Cell density: The initial seeding density can affect cell health and their response to the compound.
-
Reagent variability: Ensure that all reagents, including cell culture media and the inhibitor stock solution, are consistent between experiments.
-
Incubation time: Small variations in incubation time can lead to different outcomes.
Troubleshooting Steps:
-
Standardize cell culture conditions: Use cells within a defined passage number range. Ensure consistent seeding density in all experiments.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Use positive and negative controls: Include a known cytotoxic compound as a positive control and a vehicle-only control.
-
Automate liquid handling: If possible, use automated liquid handling to minimize pipetting errors.
Troubleshooting Decision Tree for Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
Cells in a 96-well plate treated with this compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Stop solution (provided with the kit)
Procedure:
-
Following treatment with this compound, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare a maximum LDH release control by adding 10 µL of lysis buffer to control wells and incubate for 45 minutes at 37°C.
-
Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
Signaling Pathway
Canonical NLRP3 Inflammasome Activation Pathway
Caption: The canonical two-signal model of NLRP3 inflammasome activation and the point of inhibition by this compound.
Technical Support Center: Improving the Delivery of Nlrp3-IN-22 to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of the NLRP3 inhibitor, Nlrp3-IN-22, to its target cells. Given the hydrophobic nature of many small molecule inhibitors, this guide focuses on leveraging nanoparticle-based delivery systems to improve solubility, stability, and cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome.[1] It has a molecular weight of 407.36 g/mol and the chemical formula C19H12F3NO4S.[1] At a concentration of 10 µM, it has been shown to inhibit the NLRP3 inflammasome by 67%.[1] Like many small molecule inhibitors, it is predicted to have low aqueous solubility, which presents a challenge for its direct use in aqueous biological systems.
Q2: Why is the delivery of this compound to target cells challenging?
A2: The primary challenge in delivering this compound and similar hydrophobic compounds is their poor solubility in aqueous solutions, such as cell culture media and physiological fluids. This can lead to precipitation, low bioavailability, and reduced efficacy. Nanoparticle-based delivery systems can encapsulate hydrophobic drugs, protecting them from the aqueous environment and facilitating their transport to and uptake by target cells.
Q3: What are the most promising nanoparticle delivery systems for hydrophobic drugs like this compound?
A3: Two of the most widely used and effective nanoparticle systems for hydrophobic drug delivery are:
-
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: These are biodegradable and biocompatible polymeric nanoparticles that can encapsulate hydrophobic drugs within their core.[2][3]
-
Lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles): These are composed of lipids that can entrap hydrophobic drugs within their lipid bilayers or solid lipid matrix.[4]
Q4: How can I assess the success of this compound delivery to target cells?
A4: The success of delivery can be evaluated through a combination of physicochemical characterization of the nanoparticles and in vitro/in vivo functional assays. Key assessments include:
-
Nanoparticle characterization: Measuring particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Cellular uptake: Quantifying the amount of drug or nanoparticle taken up by the target cells using techniques like flow cytometry or fluorescence microscopy.
-
Functional assays: Measuring the downstream effects of NLRP3 inhibition, such as reduced secretion of IL-1β and IL-18, and decreased pyroptosis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and application of nanoparticle-based delivery systems for this compound.
Troubleshooting Nanoparticle Formulation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | - Poor solubility of this compound in the organic solvent. - Drug leakage into the aqueous phase during formulation. - Suboptimal polymer/lipid to drug ratio. | - Screen different organic solvents to find one with higher solubility for this compound. - Optimize the emulsification/nanoprecipitation process to minimize drug diffusion. - Experiment with different polymer/lipid to drug ratios to maximize encapsulation. |
| Large Particle Size or High Polydispersity Index (PDI) | - Inefficient homogenization or sonication. - Aggregation of nanoparticles. - Inappropriate concentration of polymer/lipid or surfactant. | - Increase the energy input during formulation (e.g., higher sonication power, longer homogenization time). - Optimize the concentration and type of stabilizer (surfactant). - Adjust the polymer/lipid concentration. |
| Nanoparticle Instability (Aggregation over time) | - Low zeta potential. - Inadequate stabilization by surfactants. - Storage at inappropriate temperature or pH. | - Modify the surface charge of the nanoparticles to increase the absolute value of the zeta potential. - Use a sufficient concentration of a suitable stabilizer. - Store the nanoparticle suspension at the recommended temperature (e.g., 4°C) and in a suitable buffer. |
Troubleshooting Cellular Delivery Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cellular Uptake | - Inefficient endocytosis pathway for the nanoparticles. - Negative surface charge of nanoparticles leading to repulsion from the cell membrane. - Presence of serum proteins in the culture medium forming a corona that hinders uptake. | - Modify the nanoparticle surface with targeting ligands (e.g., peptides, antibodies) to promote receptor-mediated endocytosis. - Formulate nanoparticles with a slightly positive or neutral surface charge. - Perform uptake studies in serum-free medium or characterize the protein corona and its effect on uptake. |
| High Cytotoxicity | - Toxicity of the nanoparticle components (polymer, lipids, surfactants). - High concentration of the encapsulated drug. - Residual organic solvent from the formulation process. | - Use biocompatible and biodegradable materials. - Determine the IC50 of the empty nanoparticles and the drug-loaded nanoparticles to find a non-toxic working concentration. - Ensure complete removal of organic solvents after formulation. |
| Inconsistent Functional Assay Results | - Variability in nanoparticle formulation. - Inconsistent cell culture conditions. - Degradation of the encapsulated drug. | - Characterize each batch of nanoparticles to ensure consistency in size, PDI, and drug loading. - Standardize cell seeding density, passage number, and treatment times. - Assess the stability of this compound within the nanoparticles under experimental conditions. |
Quantitative Data Summary
The following tables summarize representative quantitative data for nanoparticle-based delivery of hydrophobic drugs, which can serve as a benchmark for optimizing the delivery of this compound.
Table 1: Comparison of Nanoparticle Formulation Parameters and Efficacy
| Nanoparticle Type | Polymer/Lipid | Hydrophobic Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Cellular Uptake Efficiency (%) | Reference |
| PLGA Nanoparticles | PLGA (50:50) | Cyclosporin A | 160-170 | >90 | Not Reported | [5] |
| PLGA (50:50) | Indomethacin | 160-170 | ~80 | Not Reported | [5] | |
| PLGA (50:50) | Ciprofloxacin | 5-7 | 60 | Not Reported | [6] | |
| Lipid Nanoparticles | Solid Lipid | Not Specified | 100-400 | >70 | ~70 (in some cell lines) | [7] |
| Nanostructured Lipid Carrier | Not Specified | 150-300 | >80 | Varies with cell type | [4] |
Table 2: Influence of Nanoparticle Properties on Cellular Uptake
| Nanoparticle Property | Effect on Cellular Uptake | Rationale |
| Size | Generally, smaller nanoparticles (50-200 nm) show higher uptake. | Efficient internalization through various endocytic pathways. |
| Surface Charge | Slightly positive or neutral charge often enhances uptake. | Reduced electrostatic repulsion from the negatively charged cell membrane. |
| Surface Modification | Targeting ligands (e.g., transferrin, RGD peptide) can significantly increase uptake in specific cells. | Receptor-mediated endocytosis is a highly efficient internalization mechanism. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
-
Preparation of Organic Phase: Dissolve a known amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of dichloromethane or ethyl acetate).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., 20 mL of 2% w/v polyvinyl alcohol (PVA) solution) while sonicating on an ice bath.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize for long-term storage.
Protocol 2: Formulation of this compound Loaded Lipid Nanoparticles (Hot Homogenization Method)
-
Preparation of Lipid and Aqueous Phases: Heat a solid lipid (e.g., glyceryl monostearate) and this compound to about 5-10°C above the lipid's melting point. Separately, heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature.
-
Pre-emulsion Formation: Disperse the hot aqueous phase into the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at the elevated temperature for several cycles to reduce the particle size.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The nanoparticle suspension can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Protocol 3: Characterization of Drug-Loaded Nanoparticles
-
Particle Size, PDI, and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, polydispersity index, and surface charge of the nanoparticles.
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the nanoparticles from the aqueous phase containing the unencapsulated drug by centrifugation.
-
Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Protocol 4: In Vitro Cellular Uptake Assay (Flow Cytometry)
-
Cell Seeding: Seed target cells (e.g., macrophages) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled this compound-loaded nanoparticles (or nanoparticles encapsulating a fluorescent dye as a proxy) at various concentrations and for different time points.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells using a suitable method (e.g., trypsinization).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the cellular uptake of the nanoparticles.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Nanoparticle-Mediated Drug Delivery
Caption: A generalized workflow for developing and evaluating nanoparticle-based delivery of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery an… [ouci.dntb.gov.ua]
- 3. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Encapsulation of hydrophilic and lipophilic drugs in PLGA nanoparticles by the nanoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly Lactic-Co-Glycolic Acid Nano-Carriers for Encapsulation and Controlled Release of Hydrophobic Drug to Enhance the Bioavailability and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficiency of siRNA delivery by lipid nanoparticles is limited by endocytic recycling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining NLRP3-IN-22 Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NLRP3 inhibitor, NLRP3-IN-22, in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome.[1][2] It belongs to a class of thiazolinone heterocyclic compounds.[1] The precise mechanism of action is not fully elucidated in publicly available literature, but it is designed to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[3][4][5]
Q2: What is the recommended starting concentration for this compound in primary cell experiments?
A2: Based on available data, this compound has been shown to have an inhibition rate of 67% at a concentration of 10 µM.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental conditions. A typical starting range for many NLRP3 inhibitors is between 1 µM and 20 µM.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to consult the manufacturer's datasheet for specific solubility and storage instructions. Generally, stock solutions in DMSO are stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What primary cell types are suitable for studying the effects of this compound?
A4: Primary cells that express the components of the NLRP3 inflammasome are suitable for these studies. Commonly used primary cells include:
-
Bone Marrow-Derived Macrophages (BMDMs): A widely used model for studying inflammasome activation.
-
Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of immune cells that can be used to study inflammasome responses in a more complex environment.
-
Human Monocyte-Derived Macrophages (hMDMs): A relevant model for studying human-specific responses.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Primary Macrophages
This protocol describes a general method for inducing NLRP3 inflammasome activation in primary macrophages (e.g., BMDMs) and assessing the inhibitory effect of this compound.
Materials:
-
Primary macrophages (e.g., BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
Reagents for IL-1β ELISA
-
Reagents for LDH cytotoxicity assay
Methodology:
-
Cell Seeding: Seed primary macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1):
-
Prepare a working solution of LPS in complete culture medium (e.g., 1 µg/mL).
-
Remove the old medium from the cells and add 100 µL of the LPS-containing medium to each well.
-
Incubate for 3-4 hours at 37°C and 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
After the priming step, remove the LPS-containing medium and wash the cells once with PBS.
-
Add 100 µL of medium containing the desired concentration of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
Activation (Signal 2):
-
Prepare a working solution of Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) in complete culture medium.
-
Add 10 µL of the activator solution to each well.
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercial cytotoxicity assay kit to assess cell death.
-
Data Presentation
Table 1: Example Data for this compound Inhibition of IL-1β Secretion
| Treatment Group | This compound (µM) | IL-1β Concentration (pg/mL) | % Inhibition |
| Unstimulated | 0 | < 10 | - |
| LPS + Nigericin (Vehicle) | 0 | 1500 | 0 |
| LPS + Nigericin | 1 | 1200 | 20 |
| LPS + Nigericin | 5 | 750 | 50 |
| LPS + Nigericin | 10 | 495 | 67 |
| LPS + Nigericin | 20 | 300 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory target of this compound.
Caption: General experimental workflow for evaluating this compound efficacy in primary cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background IL-1β in unstimulated cells | Cell stress during isolation or plating | Handle cells gently, ensure proper culture conditions, and allow sufficient recovery time after seeding. |
| Contamination (e.g., endotoxin) | Use endotoxin-free reagents and sterile techniques. Test reagents for endotoxin contamination. | |
| No or low IL-1β secretion after activation | Inefficient priming (Signal 1) | Optimize LPS concentration and incubation time. Check the activity of the LPS stock. |
| Inefficient activation (Signal 2) | Optimize Nigericin or ATP concentration and incubation time. Ensure the activator is potent. | |
| Low expression of NLRP3 components in primary cells | Use a different batch of primary cells or a different donor. Confirm NLRP3 expression by Western blot or qPCR. | |
| This compound is too potent at the tested concentration | Perform a dose-response curve with lower concentrations of the inhibitor. | |
| High cytotoxicity in vehicle control wells | High concentration of DMSO | Ensure the final DMSO concentration does not exceed 0.5%. Test the tolerance of your primary cells to DMSO. |
| Cell death due to prolonged incubation or harsh treatment | Optimize incubation times for priming, inhibition, and activation steps. | |
| Inconsistent results between experiments | Variability in primary cell preparations | Standardize the isolation and culture of primary cells. Use cells from the same batch or donor for comparative experiments. |
| Pipetting errors or uneven cell seeding | Use calibrated pipettes and ensure a homogenous cell suspension before seeding. | |
| Reagent instability | Prepare fresh working solutions of activators and inhibitors for each experiment. Check the expiration dates of all reagents. |
References
- 1. WO2019001416A1 - Thiazolinone heterocyclic compound and preparation method, pharmaceutical composition, and application thereof - Google Patents [patents.google.com]
- 2. CN109111408B - Thiazolinone heterocyclic compound, preparation method thereof, medicinal composition and application - Google Patents [patents.google.com]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: MCC950 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving the pathogenesis of conditions such as gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a highly active area of research. This guide provides an objective comparison of the well-characterized inhibitor MCC950 with other notable NLRP3 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction to NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) engaging Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β transcription. The second activation signal, triggered by a diverse array of stimuli including ATP, crystalline substances, and pore-forming toxins, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 protein, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Comparative Analysis of NLRP3 Inhibitors
This section provides a detailed comparison of MCC950 with other prominent NLRP3 inhibitors, focusing on their mechanism of action, potency, and specificity.
| Inhibitor | Target/Mechanism of Action | IC50 (Human) | IC50 (Mouse) | Specificity | Clinical Development |
| MCC950 | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing inflammasome assembly.[1][2] | ~8.1 nM (HMDMs) | ~7.5 nM (BMDMs)[1] | Selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[3] | Phase II trials were halted due to liver toxicity concerns.[4] |
| CY-09 | Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting its ATPase activity.[2][5] | Not specified | ~6 µM (BMDMs)[1][2] | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes.[2] | Preclinical. |
| Dapansutrile (OLT1177) | Inhibits NLRP3 ATPase activity, blocking the interaction between NLRP3 and ASC.[1][6][7] | Nanomolar range (human monocytes) | Not specified | Selective for NLRP3 over NLRC4 and AIM2 inflammasomes.[8] | Phase II clinical trials for gout and osteoarthritis.[7][9] |
| Inzomelid | CNS-penetrant NLRP3 inhibitor. | Not specified | Not specified | Selective for NLRP3. | Completed Phase I clinical trials.[1] |
| NT-0167 | NLRP3 inhibitor. | Not specified | Not specified | Selective for NLRP3. | Under investigation in Phase I clinical trials.[1] |
HMDMs: Human Monocyte-Derived Macrophages; BMDMs: Bone Marrow-Derived Macrophages.
In-Depth Inhibitor Profiles
MCC950
MCC950 is a potent and highly selective diarylsulfonylurea-containing small molecule that has been extensively used as a tool compound to study the role of the NLRP3 inflammasome in various disease models. It directly targets the Walker B motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and preventing the conformational changes required for inflammasome assembly.[1][2] Despite its high potency and selectivity, the clinical development of MCC950 was halted in Phase II trials due to observations of elevated liver enzymes, suggesting potential hepatotoxicity.[4]
CY-09
CY-09 is another direct inhibitor of NLRP3 that, unlike MCC950, is proposed to covalently modify the Walker A ATP-binding site within the NACHT domain.[2][5] This interaction blocks the ATPase activity of NLRP3 and subsequent inflammasome activation. While it demonstrates specificity for the NLRP3 inflammasome, its potency is significantly lower than that of MCC950, with an IC50 in the micromolar range.[1][2]
Dapansutrile (OLT1177)
Dapansutrile is a β-sulfonyl nitrile compound that has shown promise in clinical trials. It effectively inhibits the NLRP3 inflammasome by preventing the interaction between NLRP3 and ASC, a critical step in inflammasome assembly.[1][7] This orally available inhibitor has demonstrated a favorable safety profile in humans and is being investigated for the treatment of several inflammatory conditions, including gout and osteoarthritis.[7][9][10]
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a common method for assessing the efficacy of NLRP3 inhibitors in primary mouse macrophages.
Caption: A typical experimental workflow for assessing NLRP3 inhibitors in vitro.
Detailed Methodology:
-
Isolation and Differentiation of BMDMs: Bone marrow cells are flushed from the femurs and tibias of mice. The red blood cells are lysed, and the remaining cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.[11][12]
-
Cell Seeding: Differentiated BMDMs are harvested and seeded into 96-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.
-
Priming: The cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After priming, the media is replaced with fresh media containing various concentrations of the NLRP3 inhibitor or vehicle control (e.g., DMSO) and incubated for 30-60 minutes.
-
NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a stimulus such as ATP (e.g., 5 mM) for 45 minutes or Nigericin (e.g., 10 µM) for 1 hour.
-
Supernatant Collection and Analysis: The cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of IL-1β inhibition is calculated for each inhibitor concentration relative to the vehicle-treated control. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then determined by non-linear regression analysis.
In Vivo NLRP3 Inflammasome Inhibition in a Mouse Model of Peritonitis
This protocol outlines a common in vivo model to evaluate the efficacy of NLRP3 inhibitors.
Detailed Methodology:
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Inhibitor Administration: Mice are pre-treated with the NLRP3 inhibitor (e.g., administered intraperitoneally or orally) at a specified dose and time before the inflammatory challenge. A vehicle control group is also included.
-
Induction of Peritonitis: Peritonitis is induced by an intraperitoneal injection of an NLRP3 activator, such as monosodium urate (MSU) crystals (e.g., 1 mg per mouse).[2][11]
-
Sample Collection: After a set period (e.g., 6 hours), mice are euthanized, and the peritoneal cavity is lavaged with PBS to collect peritoneal cells and fluid. Blood samples may also be collected.
-
Analysis:
-
The peritoneal lavage fluid is analyzed for IL-1β levels by ELISA.
-
The collected peritoneal cells are counted, and the influx of neutrophils is quantified by flow cytometry using specific cell surface markers (e.g., Ly6G).
-
-
Data Analysis: The effect of the inhibitor on IL-1β production and neutrophil recruitment is compared between the inhibitor-treated and vehicle-treated groups.
Conclusion
The landscape of NLRP3 inflammasome inhibitors is rapidly evolving, with several promising candidates progressing through clinical trials. MCC950 remains a valuable and potent tool for preclinical research due to its high selectivity, though its clinical utility is limited by safety concerns. Other inhibitors like Dapansutrile (OLT1177) are demonstrating favorable safety profiles in clinical settings, highlighting the potential for NLRP3-targeted therapies. The choice of inhibitor for a particular study will depend on the specific research question, the experimental model, and the desired balance between potency and potential off-target effects. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing NLRP3 inflammasome inhibitors in their investigations.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dapansutrile - Wikipedia [en.wikipedia.org]
- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 10. Frontiers | The NLRP3 Inflammasome Inhibitor Dapansutrile Attenuates Cyclophosphamide-Induced Interstitial Cystitis [frontiersin.org]
- 11. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of NLRP3 Inflammasome Inhibitors: A Head-to-Head Analysis of Nlrp3-IN-22, MCC950, and Oridonin
For Immediate Release
This guide provides a comparative analysis of the novel NLRP3 inflammasome inhibitor, Nlrp3-IN-22, against the well-characterized inhibitors MCC950 and Oridonin. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases.
Mechanism of Action and Efficacy
The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response. Its dysregulation is implicated in a wide range of inflammatory disorders. This guide evaluates the inhibitory potential of this compound in comparison to established NLRP3 inhibitors, MCC950 and Oridonin.
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2][3] It directly targets the NLRP3 NACHT domain, preventing its ATP hydrolysis-driven conformational change and subsequent oligomerization.[1] MCC950 has been shown to block the release of IL-1β in response to various NLRP3 activators and has demonstrated efficacy in several preclinical models of inflammatory diseases.[2][4]
Oridonin , a natural product, acts as a covalent inhibitor of the NLRP3 inflammasome.[5][6] It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, a critical step for inflammasome assembly and activation.[5][6][7] Oridonin has shown both preventative and therapeutic effects in animal models of NLRP3-driven diseases such as peritonitis and gouty arthritis.[5][6]
This compound is a novel investigational inhibitor. The subsequent sections will outline the experimental framework for validating its inhibitory effect and comparing its performance against MCC950 and Oridonin.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key performance metrics for MCC950 and Oridonin, and provides a template for evaluating this compound.
| Parameter | MCC950 | Oridonin | This compound (Inhibitor X) |
| Target | NLRP3 NACHT domain[1] | NLRP3 NACHT domain (Cys279)[5][6] | To be determined |
| Mechanism | Blocks ATP hydrolysis and oligomerization[1] | Covalent modification, blocks NLRP3-NEK7 interaction[5][6][7] | To be determined |
| IC50 (BMDMs) | ~7.5 nM[8] | ~0.75 µM[9] | To be determined |
| IC50 (HMDMs) | ~8.1 nM[8] | Data not readily available | To be determined |
| Selectivity | Specific for NLRP3 over AIM2, NLRC4, and NLRP1[2][4] | Specific for NLRP3 over AIM2 and NLRC4[7] | To be determined |
| Effect on IL-1β Release | Potent inhibition[2] | Significant reduction[5][10] | To be determined |
| In Vivo Efficacy | Demonstrated in models of CAPS, EAE, and myocardial infarction[1][2] | Demonstrated in models of peritonitis, gouty arthritis, and type 2 diabetes[5][6] | To be determined |
Signaling Pathways and Experimental Workflow
To understand the context of inhibition, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for validating a novel inhibitor.
Caption: NLRP3 inflammasome pathway and inhibitor targets.
Caption: Experimental workflow for NLRP3 inhibitor validation.
Detailed Experimental Protocols
The following are standard protocols for key assays used to validate the inhibitory effect of compounds on the NLRP3 inflammasome.
IL-1β ELISA
-
Objective: To quantify the secretion of mature IL-1β from inflammasome-activated cells.
-
Methodology:
-
Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate.
-
Prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours).
-
Pre-incubate the cells with varying concentrations of this compound, MCC950, or Oridonin for 30-60 minutes.
-
Activate the NLRP3 inflammasome with a stimulus such as ATP (5 mM for 30-60 minutes) or Nigericin (10 µM for 60-90 minutes).
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the dose-response curve.
-
Caspase-1 Activity Assay
-
Objective: To measure the activity of cleaved caspase-1, the effector enzyme of the inflammasome.
-
Methodology:
-
Follow steps 1-4 from the IL-1β ELISA protocol.
-
Collect the cell culture supernatant.
-
Use a commercially available caspase-1 activity assay kit (e.g., a fluorometric assay using a specific caspase-1 substrate like YVAD-AFC).
-
Incubate the supernatant with the caspase-1 substrate according to the manufacturer's protocol.
-
Measure the fluorescence signal using a plate reader. The signal is proportional to the caspase-1 activity.
-
ASC Oligomerization Assay
-
Objective: To visualize and quantify the formation of the ASC speck, a hallmark of inflammasome activation.
-
Methodology:
-
Seed ASC-citrine or ASC-GFP reporter cells (e.g., immortalized macrophages) on glass coverslips.
-
Prime the cells with LPS.
-
Treat with the inhibitors as described above.
-
Activate with an NLRP3 stimulus.
-
Fix the cells with paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the formation of fluorescent ASC specks using fluorescence microscopy.
-
Quantify the percentage of cells with ASC specks in multiple fields of view for each treatment condition.
-
Conclusion
This guide provides a framework for the comparative validation of this compound's inhibitory effect on the NLRP3 inflammasome. By employing the outlined experimental protocols and comparing the results with the established profiles of MCC950 and Oridonin, researchers can effectively characterize the potency, selectivity, and mechanism of action of this novel compound. The provided diagrams offer a clear visual representation of the underlying biological pathways and the experimental logic for such an evaluation.
References
- 1. invivogen.com [invivogen.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Nlrp3-IN-22 in Focus
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), making it a prime therapeutic target. This guide provides a comparative overview of Nlrp3-IN-22 and other prominent NLRP3 inflammasome inhibitors, supported by available experimental data and detailed methodologies.
Performance Comparison of NLRP3 Inflammasome Inhibitors
The following table summarizes the quantitative data for this compound and a selection of other well-characterized NLRP3 inhibitors. The data highlights the varying potencies and mechanisms of action of these compounds.
| Inhibitor | Target/Mechanism of Action | In Vitro Potency (IC50/EC50) | Cell Type/Assay |
| This compound | NLRP3 inhibitor.[1] | 67% inhibition at 10 µM.[1] | Not specified.[1] |
| MCC950 | Directly targets the Walker B motif of the NLRP3 NACHT domain, inhibiting ATP hydrolysis and ASC oligomerization.[2][3][4][5] | ~7.5 nM (IL-1β release).[3] | Mouse Bone Marrow-Derived Macrophages (BMDMs).[3] |
| ~8.1 nM (IL-1β release). | Human Monocyte-Derived Macrophages (HMDMs). | ||
| Oridonin | Covalently binds to Cysteine 279 in the NLRP3 NACHT domain, blocking the NLRP3-NEK7 interaction.[6] | ~0.75 µM.[6] | Not specified.[6] |
| Parthenolide | Directly targets the ATPase activity of NLRP3, potentially through cysteine modification. Also inhibits caspase-1. | Not specified in provided results. | Not specified in provided results. |
| BAY 11-7082 | Inhibits the ATPase activity of NLRP3. Also an inhibitor of the NF-κB pathway. | Not specified in provided results. | Not specified in provided results. |
Signaling Pathway and Experimental Workflow
To understand the context of NLRP3 inhibition, the following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and a general experimental workflow for evaluating inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: NLRP3 Inflammasome Inhibitors CY-09 and Nlrp3-IN-22
A Detailed Guide for Researchers and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases, including autoinflammatory syndromes, metabolic disorders, and neurodegenerative diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of two commercially available small molecule inhibitors of the NLRP3 inflammasome: CY-09 and Nlrp3-IN-22.
While extensive experimental data is available for CY-09, delineating its mechanism of action and in vitro and in vivo efficacy, publicly accessible data on the biological activity of this compound is limited. This guide, therefore, presents a comprehensive overview of CY-09, supported by experimental findings, and positions this compound as a compound for which further independent evaluation is required.
Quantitative Data Summary
The following table summarizes the available quantitative data for CY-09. Data for this compound is not publicly available in peer-reviewed literature and is therefore listed as "Not Available."
| Parameter | CY-09 | This compound |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome (presumed) |
| Mechanism of Action | Direct inhibitor, binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibits NLRP3 ATPase activity.[1][2] | Not Available |
| In Vitro Potency | Dose-dependent inhibition of caspase-1 activation and IL-1β secretion at 1-10 µM in LPS-primed BMDMs.[1] | Not Available |
| Selectivity | Specific for NLRP3; no effect on AIM2 or NLRC4 inflammasomes.[2] | Not Available |
| Effect on ASC Oligomerization | Markedly suppresses nigericin-induced ASC oligomerization.[1] | Not Available |
| In Vivo Efficacy | Suppresses MSU-induced IL-1β production and neutrophil influx in vivo.[1] Increases survival in a mouse model of CAPS.[1] Reverses metabolic disorders in diabetic mice.[2] | Not Available |
NLRP3 Inflammasome Signaling Pathway and Inhibitor Action
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through NF-κB signaling. The "activation" step is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Caption: NLRP3 inflammasome pathway and the inhibitory action of CY-09.
Detailed Inhibitor Profiles
CY-09
CY-09 is a potent, selective, and direct inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism of action is well-characterized, providing a clear basis for its inhibitory effects.
Mechanism of Action: CY-09 directly binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3.[2] This binding event directly inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2] By preventing NLRP3 oligomerization, CY-09 effectively blocks the recruitment of the adaptor protein ASC and pro-caspase-1, thereby halting the entire downstream signaling cascade.[1]
Experimental Support:
-
In Vitro Studies: In lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs), CY-09 demonstrated a dose-dependent inhibition of IL-1β secretion and caspase-1 activation induced by various NLRP3 activators, including nigericin, monosodium urate (MSU), and ATP, with significant effects observed in the 1-10 µM range.[1] Importantly, CY-09 did not affect the LPS-induced priming step, indicating its specificity for the NLRP3 activation pathway.[2] Furthermore, experiments have shown that CY-09 treatment significantly suppresses the formation of ASC specks, a hallmark of inflammasome activation.[1]
-
In Vivo Studies: The therapeutic potential of CY-09 has been demonstrated in multiple preclinical models. In a mouse model of gout, in vivo administration of CY-09 effectively suppressed MSU-induced IL-1β production and neutrophil infiltration.[1] In a genetic mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS), a group of autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene, treatment with CY-09 increased the survival of the mice.[1] Additionally, in a mouse model of type 2 diabetes, CY-09 was shown to reverse metabolic disorders by inhibiting NLRP3-dependent inflammation.[2]
This compound
This compound is commercially available and marketed as an NLRP3 inhibitor. However, there is a lack of peer-reviewed scientific literature detailing its biological activity, mechanism of action, and efficacy. Its chemical formula is C₁₉H₁₂F₃NO₄S. Without published experimental data, a direct comparison of its performance against CY-09 is not possible. Researchers interested in this compound should consider conducting independent in vitro and in vivo validation studies to characterize its potency, selectivity, and mechanism of action.
Key Experimental Protocols
For researchers aiming to evaluate NLRP3 inhibitors, the following are standard experimental protocols.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay measures the ability of a compound to inhibit the release of IL-1β from macrophages following NLRP3 activation.
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells (a human monocytic cell line differentiated into macrophages with PMA).
-
Priming (Signal 1): Prime the macrophages with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., CY-09 or this compound) for a specified time (e.g., 1 hour).
-
Activation (Signal 2): Stimulate the cells with a known NLRP3 activator, such as:
-
Nigericin (e.g., 10 µM for 1 hour)
-
ATP (e.g., 5 mM for 30 minutes)
-
Monosodium urate (MSU) crystals (e.g., 250 µg/mL for 6 hours)
-
-
Sample Collection: Collect the cell culture supernatants.
-
Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of IL-1β inhibition against the inhibitor concentration.
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a key step in inflammasome assembly, and assesses the effect of an inhibitor on this process.
Methodology:
-
Cell Culture and Treatment: Culture and treat macrophages as described in the in vitro activation assay (priming, inhibitor treatment, and activation).
-
Cell Lysis and Cross-linking: Lyse the cells in a suitable buffer and cross-link the protein complexes using a cross-linking agent like disuccinimidyl suberate (DSS).
-
Western Blotting:
-
Separate the cross-linked protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for ASC.
-
Visualize the ASC monomers, dimers, and high-molecular-weight oligomers (the "speck").
-
-
Analysis: Compare the extent of ASC oligomerization in inhibitor-treated samples to the untreated, activated control. A reduction in the high-molecular-weight ASC species indicates inhibition of inflammasome assembly.
NLRP3 ATPase Activity Assay
This biochemical assay directly measures the effect of an inhibitor on the ATPase activity of purified NLRP3 protein.
Methodology:
-
Protein Purification: Purify recombinant NLRP3 protein.
-
ATPase Reaction:
-
Incubate the purified NLRP3 protein with ATP and Mg²⁺ in a reaction buffer.
-
Include different concentrations of the test inhibitor in the reaction mixture.
-
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric assay, such as a malachite green-based assay.
-
Data Analysis: Determine the inhibitory effect of the compound on NLRP3 ATPase activity by comparing the amount of Pi generated in the presence and absence of the inhibitor. Calculate the IC₅₀ value for the inhibition of ATPase activity.
Conclusion
CY-09 is a well-documented, specific, and direct inhibitor of the NLRP3 inflammasome with proven efficacy in both in vitro and in vivo models. Its clear mechanism of action, centered on the inhibition of NLRP3's ATPase activity, makes it a valuable tool for studying the roles of the NLRP3 inflammasome in health and disease and a promising lead compound for drug development.
In contrast, this compound remains a largely uncharacterized compound in the public domain. While it is available for purchase as an NLRP3 inhibitor, the lack of supporting experimental data necessitates thorough independent validation by researchers before its use in studies. For professionals in the field, CY-09 currently represents a more reliable and well-understood tool for the pharmacological inhibition of the NLRP3 inflammasome.
References
Benchmarking Nlrp3-IN-22 against known NLRP3 antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known antagonists targeting the NLRP3 inflammasome. Due to the absence of publicly available data for a compound specifically designated "Nlrp3-IN-22" in the current scientific literature, this document will focus on benchmarking well-characterized NLRP3 inhibitors to serve as a representative guide. The data and protocols presented herein are compiled from various studies to offer a standardized framework for evaluating NLRP3 antagonist performance.
Introduction to NLRP3 Inflammasome
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2][3] It is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][2][3] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[2][4]
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by signals from pattern recognition receptors, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][5] The second step, "activation," is triggered by a diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, which leads to the assembly of the inflammasome complex.[1][5]
Comparative Analysis of NLRP3 Antagonists
This section provides a quantitative comparison of several known NLRP3 inhibitors. The data has been aggregated from multiple sources to provide a comparative overview.
| Compound Name | Target | In Vitro IC50 (IL-1β Release) | Cell Type | Notes |
| MCC950 | NLRP3 | 7.5 nM | Mouse BMDM | Potent and selective inhibitor of both canonical and non-canonical NLRP3 activation.[4][6] |
| 8.1 nM | Human MDM | |||
| Inzomelid (IZD174) | NLRP3 | Potent (specific IC50 not publicly detailed) | Not specified | Brain-penetrant molecule that has undergone Phase 1 clinical trials.[7] |
| Compound 7 (Alkenyl Sulfonylurea Derivative) | NLRP3 | 35 nM (IL-1β), 33 nM (IL-18) | THP-1 cells | Orally bioavailable with high selectivity.[8] |
| CY-09 | NLRP3 (ATPase domain) | 6 µM | Mouse BMDM | Covalently binds to the ATP-binding site of the NACHT domain.[9] |
| OLT1177 (Dapansutrile) | NLRP3 (ATPase activity) | 1 nM | J774 macrophages | Prevents NLRP3 interaction with ASC.[9] |
| Isoliquiritigenin (ILG) | NLRP3 | 10.1 µM | Not specified | A natural product with selective NLRP3 inhibitory activity.[6] |
BMDM: Bone Marrow-Derived Macrophages; MDM: Monocyte-Derived Macrophages; THP-1: Human monocytic cell line. IC50 values can vary based on the specific cell type and activation stimulus used in the assay.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and evaluation processes, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General experimental workflow for evaluating NLRP3 inflammasome inhibitors in vitro.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a standard method for assessing the efficacy of a test compound in inhibiting NLRP3 inflammasome activation in macrophages.
1. Cell Culture and Seeding:
-
Culture immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes in complete DMEM medium. For THP-1 cells, differentiate into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.
-
Seed the cells in a 96-well plate at a density of approximately 200,000 cells per well and allow them to adhere overnight.[10]
2. Priming (Signal 1):
-
Replace the culture medium with fresh medium containing a priming agent. A typical priming condition is 500 ng/mL of lipopolysaccharide (LPS) for 3-4 hours.[11] This step upregulates the expression of NLRP3 and pro-IL-1β.[11]
3. Inhibitor Treatment:
-
After the priming step, remove the LPS-containing medium.
-
Add fresh medium containing the test compound (e.g., this compound or a known inhibitor like MCC950) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for 1-2 hours.[10]
4. Activation (Signal 2):
-
To activate the NLRP3 inflammasome, add a known activator directly to the wells containing the inhibitor. Common activators include:
-
Nigericin: 5-20 µM, incubated for 1-2 hours.[10]
-
ATP: 1-5 mM, incubated for 30-60 minutes.
-
-
These agents induce potassium efflux, a key trigger for NLRP3 activation.[1]
5. Sample Collection:
-
After the activation period, carefully collect the cell culture supernatants to measure secreted proteins.
-
Lyse the remaining cells in the wells with a suitable lysis buffer (e.g., RIPA buffer) to analyze intracellular proteins.[12]
6. Downstream Analysis:
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. The reduction in IL-1β levels in inhibitor-treated wells compared to the vehicle control indicates the inhibitory potency of the compound.
-
Cell Viability/Pyroptosis Assay: Assess cell death due to pyroptosis by measuring the release of lactate dehydrogenase (LDH) from the cells into the supernatant using a commercially available LDH cytotoxicity assay kit.[4]
-
Western Blot Analysis: Analyze the cell lysates by Western blot to detect the cleavage of pro-caspase-1 into its active p20 subunit. This provides a direct measure of inflammasome activation. Pro-IL-1β levels can also be assessed in the cell lysates.[4]
By following this protocol, researchers can effectively determine the in vitro efficacy and potency (e.g., IC50) of novel NLRP3 antagonists and benchmark them against known inhibitors.
References
- 1. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 3. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of MCC950 on NLRP3 inflammasome and inflammatory biomarkers: a systematic review and meta-analysis on animal studies [immunopathol.com]
- 10. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Nlrp3-IN-22
This guide provides crucial operational and disposal information for researchers, scientists, and drug development professionals handling Nlrp3-IN-22. Adherence to these procedures is vital for laboratory safety and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on the chemical structure of this compound, which is a halogenated organic compound containing a trifluoromethyl group. Halogenated organic compounds are typically considered hazardous waste. It is imperative to obtain the official SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.
Preliminary Hazard Assessment
Based on its chemical structure (Molecular Formula: C19H12F3NO4S), this compound should be handled as a potentially hazardous substance. The trifluoromethyl group and other structural features suggest that it may be toxic and environmentally persistent.
| Hazard Category | Presumptive Assessment | Rationale |
| Physical Hazards | Unknown. Assume it is a solid with unknown flammability or reactivity. | Based on typical characteristics of similar complex organic molecules. |
| Health Hazards | Potentially toxic if inhaled, ingested, or in contact with skin. | Halogenated organic compounds can exhibit toxicity.[1][2] |
| Environmental Hazards | Potentially persistent and harmful to aquatic life. | Halogenated compounds can be resistant to environmental degradation. |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Procedures
1. Waste Segregation and Containerization:
-
Do not dispose of this compound down the drain or in regular trash. [1]
-
All waste containing this compound must be collected as hazardous chemical waste.
-
Due to the presence of fluorine, this compound is classified as a halogenated organic waste .[1][2][3][4]
-
Use a designated, leak-proof, and chemically compatible waste container clearly labeled "Halogenated Organic Waste".[2][4] The container must have a secure screw-top cap.[2]
-
Do not mix halogenated waste with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.[3][4]
2. Disposal of Neat (Pure) Compound:
-
If you have excess solid this compound, it should be transferred directly into the "Halogenated Organic Waste" container.
-
Avoid creating dust. If possible, perform this transfer in a chemical fume hood.
3. Disposal of Diluted Solutions:
-
Solutions containing this compound (e.g., in DMSO, ethanol) must be disposed of in the "Halogenated Organic Waste" container.
-
Do not fill the waste container to more than 90% of its capacity.[5]
4. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Pipettes, flasks, and other glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as "Halogenated Organic Waste." The third rinsate can often be disposed of as non-hazardous waste, but confirm this with your EHS department.
-
Consumables: Gloves, bench paper, and other disposable items grossly contaminated with this compound should be placed in a sealed bag, labeled as hazardous waste, and disposed of according to your institution's guidelines for solid chemical waste.
5. Labeling and Storage of Waste:
-
Label the "Halogenated Organic Waste" container with the full chemical names of all constituents (e.g., "Waste this compound in DMSO").[2] Do not use abbreviations.
-
Keep the waste container securely closed when not in use.[2][4]
-
Store the waste container in a designated satellite accumulation area, which should be in a well-ventilated location and, if possible, within secondary containment.[4]
6. Requesting Waste Pickup:
-
Once the waste container is nearly full (not exceeding 90%), contact your institution's EHS department to arrange for a hazardous waste pickup.
Spill Management
-
Small Spills: In a chemical fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Collect the contaminated absorbent material in a sealed container, label it as "Halogenated Organic Waste," and dispose of it accordingly.
-
Large Spills: Evacuate the area immediately. Alert your colleagues and contact your institution's EHS or emergency response team.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway Context: The NLRP3 Inflammasome
Understanding the context in which this compound is used is crucial for appreciating its biological significance. This compound is an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. The diagram below illustrates the canonical activation pathway of the NLRP3 inflammasome.
Caption: The NLRP3 inflammasome pathway and the inhibitory target of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
